Lysergide tartrate

Catalog No.
S534179
CAS No.
32426-57-6
M.F
C24H31N3O7
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergide tartrate

CAS Number

32426-57-6

Product Name

Lysergide tartrate

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1

InChI Key

HQMPRARIZOUKRO-JDQBHMBOSA-N

SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

solubility

Soluble in DMSO

Synonyms

Lysergide tartrate

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound d-Lysergic acid diethylamide bitartrate is 473.2162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Analysis: LSD Pharmacology and Serotonin Receptor Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Lysergic acid diethylamide (LSD) represents one of the most pharmacologically potent and mechanistically intriguing psychoactive compounds in modern neuroscience. First synthesized in 1938 by Swiss chemist Albert Hofmann and later discovered to have profound psychoactive properties in 1943, LSD has transitioned from experimental psychiatric treatment to countercultural symbol and now to reinvestigated therapeutic agent [1]. The mid-20th century saw promising psychiatric applications explored for conditions including alcoholism and depression, but regulatory restrictions in the 1960s and 1970s largely halted clinical research for decades [1] [2]. The contemporary renaissance in psychedelic science has reestablished LSD as a compelling candidate for addressing treatment-resistant neuropsychiatric conditions, with recent clinical trials demonstrating significant therapeutic potential for anxiety, depression, and substance use disorders [1].

This whitepaper provides a comprehensive technical analysis of LSD's pharmacology, with particular emphasis on its complex interactions with serotonin receptor systems and downstream signaling pathways. Understanding these precise molecular mechanisms is essential for developing targeted therapeutic interventions that potentially separate clinical efficacy from undesirable hallucinogenic effects. The content presented herein is intended for researchers, pharmacologists, and drug development professionals working in the emerging field of neurotherapeutics [3].

LSD Pharmacokinetic Profile

LSD exhibits favorable absorption characteristics with approximately 80% oral bioavailability [2]. The compound demonstrates rapid absorption following oral administration, reaching peak plasma concentrations within 1.2 to 2 hours [1]. LSD distributes widely throughout the body and likely crosses the blood-brain barrier efficiently, though specific protein binding characteristics remain poorly characterized [2].

The metabolism of LSD occurs primarily in the liver via cytochrome P450 enzymes, with CYP2D6, CYP3A4, and CYP1A2 identified as major contributors to its biotransformation [1]. The principal metabolites include nor-LSD (which retains some hallucinogenic activity) and 2-oxo-3-hydroxy-LSD (largely inactive) [1] [2]. LSD elimination follows a biphasic pattern with terminal half-lives ranging between 3.6 and 8.9 hours, though its psychoactive effects typically persist for 8-12 hours, suggesting complex pharmacokinetic-pharmacodynamic relationships not fully explained by parent compound concentrations alone [1]. The extended duration of action may relate to LSD's unique receptor binding characteristics, including pseudo-irreversible binding to 5-HT2A receptors [1] [4].

Table 1: LSD Pharmacokinetic Parameters

Parameter Value Notes
Oral bioavailability ~80% Consistent across studies [2]
Tmax (oral) 1.2-2 hours Peak plasma concentration time [1]
Cmax (100μg) ~2.25 ng/mL Approximately dose-proportional [1]
Half-life (terminal) 3.6-8.9 hours Biphasic elimination pattern [1]
Primary metabolic pathways CYP2D6, CYP3A4, CYP1A2 Hepatic metabolism [1]
Duration of action 8-12 hours Dose-dependent [1] [2]
Protein binding Not well characterized Requires further investigation [2]

Molecular Mechanisms of Action

Receptor Binding Affinity and Specificity

LSD exerts its primary psychoactive effects through interactions with the serotonin receptor family, particularly as a high-affinity agonist at the 5-HT2A receptor subtype [1] [4]. Beyond this primary target, LSD demonstrates significant binding affinity for multiple other serotonergic receptors including 5-HT1A, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, and various adrenergic and dopaminergic receptors [1] [2]. This promiscuous receptor binding profile contributes to LSD's complex psychological and physiological effects.

The 2017 crystal structure of LSD bound to the human 5-HT2B receptor provided unprecedented atomic-level insight into LSD's binding mechanism [4]. The analysis revealed that LSD's diethylamide moiety engages in specific conformational rearrangements within the binding pocket, with the ethyl group pointing toward transmembrane helix 5 (TM5). This unique binding orientation appears to contribute to LSD's exceptional slow dissociation kinetics from 5-HT2A and 5-HT2B receptors [4]. Molecular dynamics simulations suggest that extracellular loop 2 (EL2) forms a "lid" over the binding pocket that substantially retards LSD dissociation, potentially explaining its prolonged duration of action compared to other serotonergic psychedelics [4].

Table 2: LSD Receptor Binding Profile and Functional Activity

Receptor Type Binding Affinity (Ki) Functional Activity Physiological Correlates
5-HT2A High (subnanomolar) Potent agonist Primary hallucinogenic effects [1] [4]
5-HT1A Moderate-high Agonist Mood modulation, possible antidepressant effects [5]
5-HT2B High Agonist Valvulopathy risk (with chronic use) [1]
5-HT2C Moderate Agonist Appetite regulation, possible anxiolytic effects [1]
D1/D2 Moderate-low Partial agonist/antagonist Psychomotor activation, cognitive effects [1]
α1/α2-adrenergic Moderate Agonist Autonomic effects (increased blood pressure, temperature) [1]
Signaling Pathways and Downstream Effects

LSD's activation of 5-HT2A receptors triggers multiple intracellular signaling cascades through G protein-dependent and independent mechanisms [6]. The primary signaling pathway involves Gq protein activation, leading to phospholipase C (PLC) stimulation, inositol trisphosphate (IP3) and diacylglycerol (DAG) production, intracellular calcium release, and protein kinase C (PKC) activation [6]. Additionally, LSD promotes β-arrestin recruitment following receptor activation, which may contribute to both its therapeutic effects and unique phenomenological properties [4] [6].

The concept of biased agonism is crucial for understanding differences between LSD and non-hallucinogenic 5-HT2A agonists like lisuride [6]. While both compounds activate the receptor, they preferentially engage different signaling pathways: LSD strongly activates both Gq and β-arrestin pathways, whereas lisuride shows preference for β-arrestin recruitment with minimal Gq activation [6]. This signaling bias may explain their dramatically different subjective effects despite similar receptor binding.

LSD_signaling LSD LSD 5-HT2A Receptor 5-HT2A Receptor LSD->5-HT2A Receptor Gq Gq 5-HT2A Receptor->Gq Preferential activation β-arrestin β-arrestin 5-HT2A Receptor->β-arrestin Recruitment PLC PLC Gq->PLC Receptor internalization Receptor internalization β-arrestin->Receptor internalization IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Gene expression Gene expression PKC->Gene expression Neuroplasticity Neuroplasticity Gene expression->Neuroplasticity Hallucinogenic effects Hallucinogenic effects Gene expression->Hallucinogenic effects

LSD Signaling Pathways: Gq and β-arrestin activation mechanisms

Structural Pharmacology and Receptor Interactions

The 2017 crystal structure of LSD bound to the 5-HT2B receptor (closely related to 5-HT2A) revealed several key interaction motifs [4]. LSD's indole nitrogen forms a hydrogen bond with Ser5.46, while the diethylamide moiety engages in hydrophobic interactions with Val6.47 and other residues in transmembrane helix 6. The ergoline ring system creates extensive van der Waals contacts throughout the binding pocket, contributing to LSD's high binding affinity [4].

Notably, the structural analysis demonstrated that LSD stabilizes a conformational state in which transmembrane helix 6 (TM6) is shifted outward compared to the serotonin-bound receptor. This unique conformation may influence which intracellular signaling proteins are preferentially recruited to the activated receptor, potentially explaining differences in functional outcomes between LSD and other 5-HT2A agonists [4]. The extended binding pocket accommodates LSD's bulky ergoline structure through rearrangement of several aromatic residues in TM5 and TM6, particularly Phe6.52 and Phe6.51 [4].

Recent structure-activity relationship (SAR) studies have explored modifications to the LSD scaffold aimed at separating therapeutic effects from hallucinations. The Olson group at UC Davis developed JRT, an LSD analog created by transposing two atoms in the molecule [3]. This subtle modification maintained the compound's neuroplastic properties while substantially reducing its hallucinogenic potential in animal models, demonstrating the potential for rational design of non-hallucinogenic psychedelic therapeutics [3].

Clinical Applications and Therapeutic Potential

Current Clinical Research Landscape

Contemporary clinical research has rediscovered LSD's potential for treating various neuropsychiatric conditions. Recent trials have demonstrated significant, rapid, and sustained reductions in anxiety and depressive symptoms following LSD-assisted psychotherapy [1]. A meta-analysis has confirmed that single-dose LSD administration shows efficacy in reducing alcohol consumption in patients with alcoholism [2]. The U.S. Food and Drug Administration has designated a form of LSD (MM120) as a breakthrough therapy for generalized anxiety disorder, accelerating its development path [2].

The psychological effects of LSD appear to follow a paradoxical pattern: acute administration produces psychosis-like symptoms including altered reality testing, while follow-up assessments demonstrate improved psychological wellbeing, increased optimism, and enhanced trait openness [7]. This pattern suggests that the acute disruption of normal cognitive patterns may ultimately facilitate long-term psychological flexibility and emotional responsiveness [7].

Safety Considerations and Risk Profile

While LSD demonstrates a favorable safety profile in controlled medical settings, several important considerations merit attention. LSD administration produces dose-dependent increases in heart rate, blood pressure, and body temperature [1]. In studies using doses of 100μg or higher, approximately 20-25% of participants experienced heart rates exceeding 100 bpm, and up to 34% showed body temperatures exceeding 38°C [1]. These findings support careful cardiovascular screening before administration, particularly in vulnerable populations.

Psychological risks include the potential for transient anxiety and paranoia during acute effects, and the rare but persistent hallucinogen-persisting perception disorder (HPPD) [1] [2]. Appropriate screening for personal or family history of psychotic disorders and careful attention to set and setting (psychological and environmental factors) can mitigate many of these risks [1].

Table 3: Therapeutic Applications and Clinical Evidence

Condition Study Designs Key Findings Mechanistic Hypotheses
Depression Randomized controlled trials [1] Significant reduction in symptoms lasting weeks to months [1] Serotonin receptor modulation, increased neuroplasticity, altered network connectivity [1] [3]
Anxiety disorders Phase 2 trials, open-label studies [1] [2] FDA breakthrough designation for GAD; significant symptom reduction [2] Enhanced emotional processing, mystical experiences promoting psychological flexibility [1] [7]
Substance use disorders Meta-analyses, early trials [1] [2] Reduced alcohol consumption; potential for other addictions [2] Disruption of maladaptive patterns, enhanced motivation for change [1]
End-of-life distress Pilot studies [1] Reduced anxiety related to death; improved quality of life [1] Mystical experiences altering perspective on death and dying [1]

Experimental Approaches and Methodologies

Receptor Binding Assays

Quantifying LSD's interaction with serotonin receptors employs several established techniques. Radioligand binding studies using [125I]LSD or [125I]DOI demonstrate dense receptor occupancy in brain regions including the cortex, nucleus accumbens, and cingulate gyrus [1]. These assays typically involve membrane preparations from transfected cell lines or brain tissue, incubated with radiolabeled LSD competing with unlabeled compounds to determine binding affinity (Kd) and density (Bmax) [1] [8].

Cyclic AMP accumulation assays measure functional activity at receptors coupled to Gs or Gi proteins, while calcium mobilization assays (FLIPR) monitor Gq-coupled receptor activation [1]. For 5-HT2A receptors, phosphatidylinositol hydrolysis assays directly measure IP3 accumulation following receptor activation [1]. More recently, bioluminescence resonance energy transfer (BRET) assays enable real-time monitoring of β-arrestin recruitment and other downstream signaling events in live cells [6].

Behavioral Paradigms in Animal Models

Preclinical assessment of LSD's effects utilizes several validated behavioral assays. The head-twitch response in mice serves as a proxy for human hallucinogenic effects, mediated primarily by 5-HT2A receptor activation [1]. For therapeutic potential, forced swim test (FST) and tail suspension test (TST) measure antidepressant-like effects, while elevated plus maze and open field test assess anxiolytic properties [5] [3].

Cognitive effects are evaluated using fear extinction and reversal learning paradigms, with LSD demonstrating enhancement in both domains potentially relevant to therapeutic applications [3]. The locomotor activity assay helps differentiate stimulating versus sedating effects and can identify potential psychotomimetic properties at higher doses [1].

LSD_research In Vitro Studies In Vitro Studies Receptor binding Receptor binding In Vitro Studies->Receptor binding Signaling assays Signaling assays In Vitro Studies->Signaling assays cryo-EM structural biology cryo-EM structural biology In Vitro Studies->cryo-EM structural biology In Vivo Models In Vivo Models Head-twitch response Head-twitch response In Vivo Models->Head-twitch response Forced swim test Forced swim test In Vivo Models->Forced swim test Fear extinction Fear extinction In Vivo Models->Fear extinction Human Trials Human Trials fMRI neuroimaging fMRI neuroimaging Human Trials->fMRI neuroimaging Psychological measures Psychological measures Human Trials->Psychological measures Therapeutic outcomes Therapeutic outcomes Human Trials->Therapeutic outcomes

LSD Research Methodologies: From molecular to clinical studies

Neuroimaging and Human Psychopharmacology

Human studies employ functional magnetic resonance imaging (fMRI) to examine LSD's effects on brain network dynamics. Consistent findings include reduced oscillatory power in the default mode network (DMN) and flattened brain hierarchy [2]. These changes correlate with subjective reports of ego dissolution and altered consciousness [2]. Arterial spin labeling (ASL) and positron emission tomography (PET) with radioligands like [11C]MDL 100,907 enable quantification of cerebral blood flow and receptor occupancy, respectively [1].

Human psychopharmacology studies utilize standardized instruments including the Altered States of Consciousness (5D-ASC) questionnaire, Psychotomimetic States Inventory (PSI), and mystical experience measures to quantify subjective effects [7]. Psychological outcomes are assessed using established metrics like the Revised Life Orientation Test (optimism), NEO Personality Inventory (trait changes), and clinical symptom ratings for depression and anxiety [7].

Emerging Research Directions and Therapeutic Innovations

Non-Hallucinogenic Analogs

Current drug development efforts focus on creating LSD analogs that retain therapeutic properties without hallucinogenic effects. The recently developed JRT compound demonstrates this approach, created by transposing two atoms in the LSD structure [3]. In preclinical models, JRT promoted neuroplasticity (46% increase in dendritic spine density, 18% increase in synapse density) without producing hallucinogenic-like behaviors [3]. JRT also improved cognitive flexibility and showed antidepressant effects approximately 100-fold more potent than ketamine [3].

Similar efforts targeting signaling bias have identified 5-HT2A receptor agonists that preferentially activate specific signaling pathways. For instance, 5-MeO-DMT derivatives have been modified to enhance 5-HT1A over 5-HT2A receptor activity, producing antidepressant effects without hallucinations in animal models [5]. Another approach involves developing biased agonists that selectively engage neuroplasticity-promoting intracellular pathways while minimizing those linked to psychedelic effects [6].

Personalization and Pharmacogenetics

Emerging research suggests individual genetic variation significantly influences responses to LSD. Polymorphisms in serotonin receptor genes, particularly the T102C polymorphism in 5-HT2A, affect receptor binding and density [8]. The TT genotype associates with higher 5-HT2A receptor binding (Bmax) in healthy populations, though this relationship appears altered in mood disorders [8].

Variations in drug metabolism genes, particularly CYP2D6 polymorphisms, may significantly impact LSD bioavailability and clearance [1]. Approximately 5-10% of Caucasians are poor metabolizers via CYP2D6, potentially leading to prolonged exposure and altered effect profiles [1]. Future personalized approaches may include pre-treatment genotyping to guide dosing and predict adverse effects.

Conclusion

LSD's pharmacology represents a complex interplay of specific receptor interactions, downstream signaling cascades, and neural network effects that collectively produce its unique psychological and potential therapeutic properties. The renewed scientific interest in LSD and related psychedelics has generated sophisticated structural models of receptor interactions, clarified signaling pathways, and identified potential molecular targets for novel therapeutic development.

The emerging paradigm in psychedelic science focuses on separating therapeutic effects from hallucinations through structural modification of classic psychedelics and development of biased agonists that engage specific signaling pathways. These approaches, coupled with greater understanding of individual factors influencing treatment response, hold promise for developing a new class of rapid-acting neurotherapeutics for conditions including depression, anxiety, and substance use disorders that are refractory to conventional treatments.

Future research directions should prioritize large-scale controlled trials, standardized dosing protocols, and long-term safety assessment to establish LSD's risk-benefit profile across different patient populations. Additionally, continued mechanistic studies exploring the relationship between receptor-level interactions, neuroplasticity, and clinical outcomes will be essential for optimizing therapeutic applications of this powerful and pharmacologically unique compound.

Table 4: Key Research Gaps and Future Directions

Research Domain Current Limitations Future Directions
Clinical trial methodology Small sample sizes, variable dosing [1] Large-scale randomized controlled trials, standardized protocols [1]
Mechanism of therapeutic action Uncertain relationship between acute effects and long-term benefits [7] Studies linking receptor pharmacology to neuroplasticity and clinical outcomes [3]
Individual response factors Limited understanding of pharmacogenetic influences [1] [8] Personalized medicine approaches based on genetic and psychological profiling [1]
Safety and optimization Incomplete characterization of long-term effects [1] Systematic dose-finding studies, combination with psychotherapy protocols [1]

References

Comprehensive Technical Guide: Ergot Alkaloids and Lysergic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Ergot alkaloids represent a significant class of natural products derived from the fungus Claviceps purpurea and other filamentous fungi. These compounds are characterized by their ergoline skeleton and demonstrate diverse pharmacological properties. The historical significance of ergot alkaloids is profound, with documented use dating back to 600 BC in Assyrian cultures and evidence of early medicinal applications in China around 1100 BC for obstetrics and gynecology [1]. The ergot fungus appears as dark sclerotia on cereal grains, particularly rye, containing between 0.15% to 0.5% alkaloids by weight [1]. Throughout history, ergot contamination of grain supplies led to mass poisonings known as ergotism, with two distinct clinical presentations: ergotismus gangrenosus (gangrenous form) characterized by peripheral vasoconstriction, ischemia, and gangrene; and ergotismus convulsivus (convulsive form) featuring neurological symptoms including muscle tremors, seizures, and hallucinations [1].

The 20th century marked a turning point in ergot research with the isolation of lysergic acid derivatives and the serendipitous discovery of lysergic acid diethylamide (LSD) in 1943, which revealed unprecedented psychoactive properties at microgram doses [1] [2]. This discovery spurred extensive research into the structure-activity relationships of ergot compounds. Modern scientific interest in ergot alkaloids continues due to their complex polycyclic structure, diverse biological activities, and value as pharmacological tools and therapeutic agents for conditions including migraines, Parkinson's disease, and neuropsychiatric disorders [1] [3] [4].

Structural Classification and Properties

Ergot alkaloids are indole compounds biosynthetically derived from L-tryptophan and represent the largest group of nitrogen-containing fungal metabolites found in nature [1]. All ergot alkaloids share the common tetracyclic ergoline ring system (6-methyl-8-ergoline), which contains two asymmetric centers typically at positions C-5 and C-8 or C-5 and C-10 [1]. The structural diversity of ergot alkaloids arises from variations in oxidation states and substitutions at position C-8 of the ergoline ring system.

Table: Major Classes of Ergot Alkaloids and Their Characteristics

Alkaloid Class Representative Compounds Structural Features Primary Biological Activities
Clavines Chanoclavine, Agroclavine Tricyclic or tetracyclic ergolines without peptide moiety Dopaminergic, serotonergic activity
Simple Lysergic Acid Amides Ergometrine, Lysergic acid diethylamide (LSD) C8 amide derivatives of lysergic acid Uterotonic, hallucinogenic
Ergopeptines Ergotamine, Ergotoxin C8 cyclol peptide derivatives of lysergic acid Vasoconstrictive, adrenergic antagonist

The stereochemical configuration at C-8 significantly influences pharmacological activity, with the D-lysergic acid series typically exhibiting greater biological potency than the corresponding L-isolysergic acid diastereomers [1]. More than 80 individual ergot alkaloids have been identified and classified based on their molecular architecture and substituents [1]. The high molecular weight ergot alkaloids (ergopeptines) consist of tripeptide chains incorporating proline and two additional amino acids cyclized with the lysergic acid moiety through a peptide bond [1].

Biosynthesis and Metabolic Engineering

Native Biosynthetic Pathways

The biosynthesis of ergot alkaloids in fungi begins with the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP) catalyzed by dimethylallyl tryptophan synthase (DmaW), representing the first committed step in the pathway [4] [5]. This reaction yields 4-dimethylallyl-tryptophan (4-DMAT), which undergoes N-methylation by EasF using S-adenosylmethionine (SAM) as a methyl donor to form N-methyl-4-dimethylallyl-tryptophan [4] [5]. A series of oxidative transformations catalyzed by the FAD-containing enzymes EasE and EasC then converts this intermediate to chanoclavine-I, which features the initial tricyclic ring system characteristic of ergot alkaloids [4].

Chanoclavine-I is subsequently oxidized by the NAD+-dependent enzyme EasD to chanoclavine-I-aldehyde, which serves as the last common precursor for all ergot alkaloids and represents a critical branch point in the pathway [4] [5]. The conversion of chanoclavine-I-aldehyde to the tetracyclic ergoline structure involves either an isomerase variant (EasA) directing flux toward agroclavine or a reductase variant leading to festuclavine [4]. Agroclavine then undergoes two-step oxidation catalyzed by the cytochrome P450 monooxygenase CloA to yield D-lysergic acid (DLA), the key intermediate for all complex ergot alkaloids [4].

G Tryptophan Tryptophan DMAT DMAT Tryptophan->DMAT DmaW DMAPP DMAPP DMAPP->DMAT DmaW ChanoclavineI ChanoclavineI DMAT->ChanoclavineI EasF, EasC, EasE ChanoclavineIAldehyde ChanoclavineIAldehyde ChanoclavineI->ChanoclavineIAldehyde EasD Agroclavine Agroclavine ChanoclavineIAldehyde->Agroclavine EasA, EasG Elymoclavine Elymoclavine Agroclavine->Elymoclavine CloA DLA DLA Elymoclavine->DLA CloA

Figure 1: Native fungal biosynthetic pathway for D-lysergic acid production from precursor molecules

Heterologous Production in Yeast

Recent advances in synthetic biology have enabled the reconstitution of the entire D-lysergic acid biosynthetic pathway in engineered Saccharomyces cerevisiae [4]. This approach addresses limitations associated with natural production in Claviceps purpurea, including strain degeneration and the complex mixture of alkaloids that complicates downstream purification [4]. The heterologous pathway requires the functional expression of eight enzymes: DmaW, EasF, EasC, EasE, EasD, EasA, EasG, and CloA [4].

Critical to the success of this approach was the identification of functional enzyme orthologs compatible with the yeast expression system, particularly for challenging components such as EasE and the isomerase variant of EasA [4]. Through systematic screening using Sequence Similarity Network (SSN) analysis, researchers identified active EasE orthologs from Aspergillus japonicus (EasE_Aj) and Epichloe coenophialia (EasE_Ec), as well as efficient EasA isomerase variants from multiple fungal species [4]. The optimized yeast strain achieved D-lysergic acid titers of 1.7 mg/L in 1L bioreactor fermentations, demonstrating the feasibility of microbial production of ergoline therapeutics from simple carbon sources [4].

Table: Enzyme Functions in Ergot Alkaloid Biosynthesis

Enzyme Gene Reaction Catalyzed Cofactor Requirements
Dimethylallyl Tryptophan Synthase dmaW Prenylation of L-tryptophan at C4 DMAPP, Mg²⁺
N-Methyltransferase easF N-methylation of 4-DMAT SAM
Oxidases easC, easE Formation of tricyclic ring system FAD, O₂
Dehydrogenase easD Oxidation of chanoclavine-I to aldehyde NAD⁺
Old Yellow Enzyme Homolog easA Isomerization or reduction at C8-C9 NADPH
Cytochrome P450 Monooxygenase cloA Two-step oxidation of agroclavine to DLA NADPH, O₂

Chemical Synthesis Approaches

Total Synthesis Strategies

The complex tetracyclic structure of lysergic acid has inspired numerous total synthesis efforts over the past six decades. Traditional synthetic approaches can be broadly categorized by the strategic bond disconnections and intermediate structures employed. The Woodward synthesis, reported in 1956, established the first successful route to lysergic acid and featured a key intramolecular Mannich reaction to construct the C-ring [1]. Subsequent approaches developed by Hendrickson and Szantay introduced alternative strategies for assembling the ergoline ring system, though these methods often suffered from low overall yields and limited enantioselectivity [1].

Modern synthetic approaches have increasingly relied on transition metal-catalyzed cross-coupling reactions to form critical carbon-carbon bonds between the A and D rings [3]. A particularly innovative strategy reported in 2023 employs Suzuki coupling to join indole and pyridine precursors early in the synthetic sequence, followed by intramolecular α-arylation to establish the C-ring [3]. This approach enables the introduction of non-natural substitution patterns at previously inaccessible positions on the ergoline scaffold, facilitating structure-activity relationship studies [3].

Synthetic Challenges and Innovations

The synthesis of ergot alkaloids presents distinct challenges due to the inherent reactivity of the ergoline ring system and the presence of multiple stereocenters [3]. The D-ring enamine moiety is particularly prone to oxidation and isomerization, requiring careful selection of protecting groups and reaction conditions [3]. Additionally, late-stage functionalization of the ergoline core has proven difficult, limiting access to analogs for pharmacological studies.

Recent innovations address these limitations through novel C-C bond forming strategies and redox-economical sequences [3]. For example, a 7-step formal synthesis of LSD employs borrowing hydrogen alkylation and rhodium-catalyzed C-H insertion to streamline the construction of the ergoline tetracyclic core [3]. These advances have enabled the preparation of C-ring substituted analogs previously inaccessible through semisynthesis from natural lysergic acid, expanding opportunities for medicinal chemistry optimization [3].

Molecular Pharmacology and Signaling Mechanisms

Receptor Interactions and Signaling

Ergot alkaloids exert their diverse pharmacological effects primarily through interactions with monoamine neurotransmitter receptors, including serotonin (5-HT), dopamine (D1-D5), and adrenergic receptors [1]. The molecular basis for this activity stems from the structural similarity between the ergoline scaffold and endogenous monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine [1] [6]. LSD, for example, demonstrates exceptional potency as a 5-HT2A receptor agonist (Kd = 0.33 nM), which mediates its characteristic hallucinogenic effects [4] [6].

The signaling efficiency and conformational plasticity of serotonin receptors allow ergot derivatives to access multiple active states, leading to complex and often tissue-specific pharmacological responses [7]. Recent structural biology advances, including high-resolution crystal structures and cryo-EM structures of serotonin receptors in complex with ergotamine, have revealed detailed insights into ligand-receptor interactions and activation mechanisms [7] [6]. These structures show that ergot alkaloids bind deeper in the orthosteric pocket compared to serotonin, with additional interactions in extracellular loop regions that contribute to their high affinity and selectivity profiles [6].

G ErgotAlkaloid ErgotAlkaloid SerotoninReceptor SerotoninReceptor ErgotAlkaloid->SerotoninReceptor Binding GProtein GProtein SerotoninReceptor->GProtein Activation SignalTransduction SignalTransduction GProtein->SignalTransduction Initiation CellularResponse CellularResponse SignalTransduction->CellularResponse Execution

Figure 2: Serotonin receptor-mediated signaling mechanism of ergot alkaloids

Functional Selectivity and Therapeutic Applications

Ergot derivatives exhibit remarkable functional selectivity (biased agonism) at serotonin and dopamine receptors, preferentially activating specific signaling pathways over others [8]. For instance, ergotamine functions as a partial agonist at 5-HT1A receptors in the hippocampus but as a full agonist at 5-HT1A autoreceptors in the raphe nucleus, demonstrating tissue-dependent differences in efficacy [8]. This biased signaling has important therapeutic implications, as it may permit separation of desired therapeutic effects from adverse reactions.

Table: Pharmacological Properties of Selected Ergot Alkaloids

Compound Receptor Affinity Profile Therapeutic Applications Potency (Dose Range)
Ergotamine 5-HT1A/1B/1D, α-adrenergic Migraine, postpartum hemorrhage Moderate (1-2 mg)
LSD 5-HT2A/1A/2C, D1/D2 Experimental psychiatric therapy High (25-200 µg)
Ergometrine 5-HT2, α-adrenergic, dopaminergic Uterine atony, postpartum hemorrhage High (200-500 µg)
Dihydroergotamine 5-HT1D, α-adrenergic Migraine prophylaxis Moderate (1-2 mg)

The therapeutic applications of ergot alkaloids leverage their diverse receptor activities. Ergotamine and dihydroergotamine are employed in migraine treatment due to their vasoconstrictive properties mediated through 5-HT1B/1D and adrenergic receptors [1] [8]. Ergometrine remains valuable in obstetrics for its potent uterotonic effects, while bromocriptine (a semisynthetic ergot derivative) is used for hyperprolactinemia and Parkinson's disease through its D2 receptor agonist activity [1]. Recent research has explored the potential of LSD and related ergot derivatives as psychoplastogens that promote cortical neuron growth and increase dendritic spine density, with potential applications in neuropsychiatric disorders including depression, anxiety, and addiction [3].

Experimental Methods and Research Protocols

Analytical Characterization Techniques

The analysis of ergot alkaloids requires sophisticated separation methods and detection techniques due to their structural complexity and low abundance in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) represents the gold standard for qualitative and quantitative analysis [4]. Reverse-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mobile phases containing volatile modifiers such as formic acid or ammonium acetate provide optimal separation of ergot alkaloids [4] [5].

For structural characterization, tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) enables determination of molecular weights and fragmentation patterns for identification of novel analogs [4]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 2D techniques (COSY, HSQC, HMBC), provides detailed information about regiochemistry and stereochemistry of ergot alkaloids [3]. The inherent fluorescence of the ergoline chromophore also permits sensitive fluorometric detection with excitation/emission maxima typically around 230-250 nm/320-350 nm [7].

Receptor Binding and Functional Assays

Evaluation of ergot alkaloid interactions with molecular targets employs radioligand binding assays using membranes from transfected cell lines or brain tissue preparations [8]. Standard protocols involve incubation of test compounds with [3H]-labeled reference ligands (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]8-OH-DPAT for 5-HT1A receptors), followed by rapid filtration to separate bound from free ligand and scintillation counting to quantify displacement [8].

Functional activity is determined using various signaling readouts including GTPγS binding to measure G protein activation, cAMP accumulation assays for receptors coupled to adenylyl cyclase, and calcium mobilization assays for Gq-coupled receptors [8]. Additionally, electrophysiological recordings from brain slices provide insights into the effects of ergot alkaloids on neuronal firing activity, as demonstrated in studies of ergotamine's effects on CA3 pyramidal neurons and 5-HT neurons in the dorsal raphe nucleus [8]. For behavioral characterization, rodent models including head-twitch response (for 5-HT2A activation), temperature regulation, and neuroendocrine measures (prolactin, corticosterone) are employed to evaluate in vivo responses to ergot compounds [9] [8].

Conclusion and Future Perspectives

Ergot alkaloids and lysergic acid derivatives continue to represent a fascinating area of research at the intersection of chemistry, biology, and medicine. Recent advances in biosynthetic engineering have demonstrated the feasibility of producing complex ergot alkaloids in heterologous hosts, potentially overcoming limitations associated with traditional extraction from fungal sources [4]. Concurrently, innovations in chemical synthesis have enabled access to novel analogs with modified substitution patterns, expanding opportunities for structure-activity relationship studies and medicinal chemistry optimization [3].

References

mechanism of action of lysergide D-tartrate

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology and Mechanism of Action

Lysergide D-tartrate is a pharmaceutically optimized form of lysergide (LSD), which is a synthetic ergotamine belonging to the class of serotonergic, or classic, psychedelics [1] [2].

  • Core Mechanism: It acts as a partial agonist at human serotonin-2A (5-HT2A) receptors in the central nervous system [1] [3] [2]. Its hallucinogenic and potential therapeutic effects are linked to this agonist activity [2].
  • Additional Receptor Activity: The pharmacology is complex, with affinity for a range of other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and some activity at dopamine and norepinephrine receptors, though the 5-HT2A partial agonism is considered primary for its psychedelic effects [3] [2].
  • Formulation: MM120 is developed as an orally disintegrating tablet (ODT) using Catalent's Zydis ODT technology. This formulation aims to provide more rapid absorption, improved bioavailability, and reduced gastrointestinal side effects compared to conventional oral forms [1].

The diagram below summarizes the core molecular mechanism of action.

G Lysergide Lysergide Receptor 5-HT2A Serotonin Receptor Lysergide->Receptor Partial Agonism Gq Gq Protein Receptor->Gq  Activates PLC Phospholipase C (PLC) Gq->PLC  Activates PIP2 PIP₂ PLC->PIP2  Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC CaRelease Calcium Release IP3->CaRelease

Lysergide D-tartrate acts as a partial agonist at the 5-HT2A receptor, triggering downstream signaling through the Gq protein pathway.

Clinical Development and Efficacy Data

MindMed's MM120 is in late-stage clinical development. The Phase 2b trial (MMED008) in GAD demonstrated strong, sustained efficacy from a single dose [4] [5] [6].

Table 1: Key Efficacy Outcomes from Phase 2b Study (MMED008) at 100 µg Dose vs. Placebo [4] [5] [6]

Assessment Scale Timepoint Placebo Adjustment (Least-Squares Mean) P-value Clinical Response/Remission
HAM-A (Primary Endpoint) Week 4 -7.6 points <0.0004 --
HAM-A (Key Secondary) Week 12 -7.7 points <0.003 65% response, 48% remission
MADRS (Depressive Symptoms) Week 12 -6.4 points ≤0.05 --
CGI-S (Illness Severity) Week 12 Improved from 4.8 to 2.2 <0.004 --

Table 2: Dose-Response Relationship at Week 4 (Primary Endpoint) [4]

MM120 Dose Adjusted Mean Difference in HAM-A vs. Placebo (points) Statistical Significance (vs. Placebo)
25 µg -1.2 Not Significant
50 µg -1.8 Not Significant
100 µg -5.0 p ≤ 0.05
200 µg -6.0 p ≤ 0.05

The program has advanced to Phase 3 based on these results.

  • GAD Studies: Voyage and Panorama trials are ongoing [1].
  • MDD Study: The Emerge trial is also underway, investigating MM120 for major depressive disorder, with topline data anticipated in late 2026 [1].

Experimental Protocol Overview

The following workflow summarizes the design of the pivotal Phase 2b trial (MMED008), which serves as a key reference for clinical investigation of lysergide D-tartrate [4].

G Screening Screening & Medication Washout Baseline Baseline Visit (Dosing Session Education) Screening->Baseline Randomize Randomization Baseline->Randomize Dosing Single Dose Administration (MM120 or Placebo) Randomize->Dosing  n=198 Blinded Blinded Assessment (Independent Central Raters) Dosing->Blinded Endpoint Endpoint Analysis (Weeks 2, 4, 8, 12) Blinded->Endpoint

Workflow of the Phase 2b trial (MMED008) demonstrating a double-blind, placebo-controlled design with independent endpoint assessment.

Key Methodological Details [4]:

  • Design: Multicenter, randomized, double-blind, placebo-controlled, dose-finding study.
  • Participants: 198 adults (aged 18-74) with a primary DSM-5 diagnosis of moderate-to-severe GAD (HAM-A score ≥20). The full analysis set included 194 participants.
  • Intervention: Single oral dose of MM120 (25 µg, 50 µg, 100 µg, or 200 µg) or placebo. Participants were washed out from all anxiolytic and antidepressant medications prior to dosing.
  • Session Management: Dosing occurred in a monitored clinical setting. Participants were provided with standardized music and eyeshades. Dosing Session Monitors (DSMs) were present for safety and functional needs, but psychotherapy was explicitly prohibited by the protocol to isolate drug effects.
  • Blinding and Endpoint Assessment: To mitigate bias, DSMs were prohibited from conducting efficacy assessments. Primary and secondary outcomes (HAM-A, CGI-S, MADRS) were evaluated by independent, blinded central raters.

Safety and Tolerability Profile

In clinical trials, MM120 was generally well-tolerated [4] [5] [6].

  • Adverse events were typically mild to moderate, transient, and occurred almost exclusively on the dosing day.
  • The most common adverse events were consistent with the known acute effects of LSD and showed a clear dose-dependent relationship.

Table 3: Common Adverse Events (Incidence ≥40% in 100 µg or 200 µg groups) on Dosing Day [4]

Adverse Event Incidence (100 µg Group) Incidence (200 µg Group) Incidence (Placebo)
Visual Perceptual Changes 92.5% 100% 10.3%
Nausea 40.0% 60.0% 7.7%
Headache 35.0% 27.5% 23.1%

Research and Development Status

Lysergide D-tartrate's development is supported by significant regulatory recognition.

  • Breakthrough Therapy Designation: The U.S. FDA granted this designation for GAD in March 2024 based on the Phase 2b results [6] [7].
  • Innovation Passport: The U.K. Medicines and Healthcare products Regulatory Agency (MHRA) also granted an Innovation Passport for GAD, facilitating the development path in the U.K. [1].

Practical Research Considerations

For researchers in the field, several aspects of the existing data are noteworthy:

  • The minimal psychotherapeutic support model used in the MMED008 study distinguishes it from many other psychedelic development programs and has major implications for treatment scalability and cost [6].
  • The significant improvement in MADRS scores (a depression scale) in a GAD population highlights the transdiagnostic potential of this mechanism and the high comorbidity between GAD and MDD [1] [5].
  • The dose-response relationship was clearly established, with 100 µg identified as the optimal dose for Phase 3 development, providing a crucial benchmark for future studies [4].

References

MM120 generalized anxiety disorder clinical trial protocols

Author: Smolecule Technical Support Team. Date: February 2026

MM120 Clinical Trial Overview

MM120 (lysergide D-tartrate) is an investigational drug being developed as a potential monotherapy for Generalized Anxiety Disorder (GAD). Key late-stage clinical trials are designed to confirm its efficacy, safety, and durability, without the use of co-occurring psychotherapy [1] [2].

The table below summarizes the core ongoing and completed clinical trials.

Trial Name/Phase Primary Objective Design & Arms Primary Endpoint & Timing Key Enrollment/Status
Phase 2b [3] Dose-response relationship 5 arms: 25 µg, 50 µg, 100 µg, 200 µg, Placebo (1:1:1:1:1) HAM-A change from baseline at Week 4 N=198; Completed
Phase 3: VOYAGE [2] [4] Efficacy and safety vs. placebo 2 arms: 100 µg vs. Placebo (1:1) HAM-A change from baseline at Week 12 Target ~200; Data expected 2026
Phase 3: PANORAMA [5] [2] [4] Efficacy, safety, and dose-response 3 arms: 50 µg, 100 µg, Placebo (2:1:2) HAM-A change from baseline at Week 12 Target ~250; Data expected 2026
Phase 3: EMERGE (in MDD) [2] Efficacy in Major Depressive Disorder (MDD) 2 arms: 100 µg vs. Placebo (1:1) MADRS change from baseline at Week 6 Target ≥140; Data expected mid-2026

Quantitative Efficacy and Safety Data from Phase 2b

The Phase 2b trial provided key data supporting the dose selection for Phase 3 studies and demonstrated a statistically significant dose-response relationship [3].

Efficacy and Clinical Response at Week 12 (Phase 2b) The 100 µg dose was selected for Phase 3 trials based on a strong efficacy and tolerability profile [2].

Metric MM120 100 µg Cohort Placebo Group
HAM-A Reduction vs. Placebo (Week 12) 7.7-point greater reduction [2] -
Clinical Response (≥50% HAM-A Reduction) 65% [2] -
Remission (HAM-A Score ≤7) 48% [2] -

Dose-Response and Adverse Events (AE) at Week 4 (Phase 2b) Adverse events were dose-dependent, predictable, and consistent with the known acute effects of lysergide [3].

Dose Group HAM-A LS Mean Difference vs. Placebo (at Week 4) Most Common AEs (Incidence)

| 25 µg | -1.2 pts (95% CI: -6.0 to 3.5) [3] | Visual perceptual changes: 46.2% Nausea: 7.7% [3] | | 50 µg | -1.8 pts (95% CI: -7.6 to 4.0) [3] | Visual perceptual changes: 75.0% Nausea: 27.5% [3] | | 100 µg | -5.0 pts (95% CI: -9.6 to -0.4) [3] | Visual perceptual changes: 92.5% Nausea: 40.0% [3] | | 200 µg | -6.0 pts (95% CI: -9.8 to -2.0) [3] | Visual perceptual changes: 100% Nausea: 60.0% [3] | | Placebo | - | Visual perceptual changes: 10.3% Nausea: 7.7% [3] |

Detailed Experimental Protocol

This section outlines the core methodology based on the Phase 2b and Phase 3 trial designs.

Study Design and Randomization
  • Design: Multicenter, randomized, double-blind, placebo-controlled [3] [5].
  • Intervention: Single administration of MM120 (orally disintegrating tablet, ODT) or placebo in a controlled, monitored setting [2].
  • Dosing Session: Participants remain onsite for a minimum of 12 hours post-dose. A pre-specified checklist is used to assess for early session conclusion, with 45% of the 100 µg group meeting criteria at 8 hours [1].
Participant Eligibility Criteria (Inclusion)
  • Diagnosis: Primary diagnosis of moderate to severe GAD [3].
  • Symptom Severity: Baseline Hamilton Anxiety Rating Scale (HAM-A) score ≥20 [3].
  • Age: Adults aged 18 to 74 years [3] [1].
Blinding and Endpoint Assessment
  • Central Raters: Anxiety and depression endpoint assessments (like HAM-A) are conducted by independent, blinded central raters to mitigate bias and address potential functional unblinding [3] [2].
  • Control Arms: The use of multiple active dose arms (e.g., 50 µg and 100 µg) helps to control for participant and staff expectations [4].
Dosing Session Monitor (DSM) Role
  • Function: Two DSMs, qualified per FDA recommendations, are assigned to each participant [1].
  • Role: DSMs provide safety monitoring and non-directive support during the dosing session. Their follow-up at Day 2, Week 1, and Week 2 post-dose focuses on safety and does not include psychotherapeutic intervention [1].

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the clinical trial workflow and the proposed neurobiological mechanism of action for MM120.

G MM120 GAD Clinical Trial Workflow start Screening & Consent (HAM-A ≥20) randomize Randomization start->randomize placebo Placebo randomize->placebo dose50 50 µg MM120 randomize->dose50 dose100 100 µg MM120 randomize->dose100 dosing Single Dose Administration (Monitored Session, ≥12 hrs) placebo->dosing dose50->dosing dose100->dosing fu2 Day 2 Follow-up (DSM Safety Check) dosing->fu2 fu1w Week 1 Follow-up (DSM Safety Check) fu2->fu1w fu2w Week 2 Follow-up (DSM Safety Check) fu1w->fu2w assess4w Week 4 Assessment (Primary Endpoint, HAM-A) [Phase 2b] fu2w->assess4w assess12w Week 12 Assessment (Primary Endpoint, HAM-A) [Phase 3] assess4w->assess12w

Diagram 1: MM120 GAD Clinical Trial Workflow. DSM: Dosing Session Monitor. The primary endpoint is at Week 4 for Phase 2b and Week 12 for Phase 3 [3] [1] [2].

Research suggests lysergide, a classic psychedelic, modulates brain networks by acting as a partial agonist at the 5-HT2A serotonin receptor. The diagram below illustrates the hypothesized signaling pathway relevant to its therapeutic effects in GAD [6].

G Proposed MM120 Signaling in Neuronal Networks MM120 MM120 (Lysergide) Receptor 5-HT2A Serotonin Receptor MM120->Receptor GPCR GPCR Heteroreceptor Complex Formation Receptor->GPCR SigChange Altered Intracellular Signaling GPCR->SigChange NeuroTrans Enhanced Synaptic & Volume Transmission SigChange->NeuroTrans Plasticity Increased Neural Plasticity SigChange->Plasticity Outcome Reduced Anxiety Symptoms NeuroTrans->Outcome Plasticity->Outcome

Diagram 2: Proposed MM120 Signaling Pathway. MM120 binding to the 5-HT2A receptor is hypothesized to promote formation of G-protein coupled receptor (GPCR) heterocomplexes, altering signaling and leading to changes in brain network activity and plasticity associated with therapeutic effects [6].

Discussion for Researchers

  • Monotherapy Design: The MM120 clinical program is notable for investigating the drug as a monotherapy without adjunctive psychotherapy [1] [2]. This design simplifies the treatment model and directly addresses FDA guidance on isolating drug effects.
  • Mitigating Functional Unblinding: The trials employ sophisticated designs to address the challenge of functional unblinding in psychedelic research. Using multiple active dose arms and independent, blinded central raters for endpoint assessment strengthens the validity of the observed drug effects [3] [2] [4].
  • Durability of Response: A single administration of MM120 has shown a durable clinical response lasting at least 12 weeks, suggesting potential for a paradigm shift in the long-term management of GAD [2].

References

Application Notes: MM120 (Lysergide D-Tartrate) for GAD

Author: Smolecule Technical Support Team. Date: February 2026

These notes summarize the key findings from a phase 2b, double-blind, placebo-controlled, dose-optimization study (NCT05407064), which forms the basis for the proposed protocol [1].

Clinical Efficacy and Dose Response

The primary outcome was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) score at week 4. The study demonstrated a statistically significant dose-response relationship.

Table 1: Efficacy Endpoints for a Single Dose of MM120 in GAD (vs. Placebo) [1] [2] [3]

Dose HAM-A Change at Week 4 (LS Mean Diff.) P-value Response Rate at Week 12* Remission Rate at Week 12
25 μg -1.2 points Not Significant Information Missing Information Missing
50 μg -1.8 points Not Significant Information Missing Information Missing
100 μg -7.6 points < .001 65% 48%
200 μg -6.0 points Significant Information Missing Information Missing
Placebo Reference 30.8% 20.5%

*Response defined as ≥50% reduction in HAM-A total score. Remission defined as HAM-A total score ≤7.

  • Secondary Outcomes: Significant improvements were also observed in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), with a difference of -6.4 points for the 100 μg group at week 12 [2] [3].
  • Dose Selection: The 100 μg dose was selected as optimal for phase 3 trials due to its robust and durable efficacy, earlier onset of action, and a more favorable adverse event profile compared to the 200 μg dose [2].
Safety and Tolerability Profile

Most adverse events (AEs) were mild to moderate, transient, and occurred on dosing day, consistent with the expected psychedelic effects of lysergide [1] [3].

Table 2: Common Adverse Events on Dosing Day by Dose Group [1] [4]

Adverse Event Placebo 100 μg MM120 200 μg MM120
Any Treatment-Emergent AE 56% 97.5% 100%
Visual Perceptual Changes* 10.3% 92.5% 100%
Nausea 7.7% 40.0% 60.0%
Headache 23.1% 35.0% 27.5%
Euphoric Mood Information Missing 27.5% Information Missing

*Includes illusions, pseudo-hallucinations, and visual hallucinations.

Detailed Experimental Protocol

This protocol is adapted from the phase 2b study to guide future clinical trials [1] [5].

Study Design
  • Type: Multicenter, randomized, double-blind, placebo-controlled, dose-optimization study.
  • Objective: To determine the dose-response relationship of a single administration of MM120 in adults with GAD.
Participant Selection
  • Inclusion Criteria:
    • Adults aged 18-74.
    • Primary diagnosis of moderate to severe GAD, confirmed by a HAM-A total score ≥20 at screening and baseline.
  • Exclusion Criteria:
    • Participants must be tapered off and washed out from any concurrent anxiolytic or antidepressant medications prior to dosing.
    • Standard exclusions for psychiatric clinical trials apply (e.g., history of psychosis, bipolar disorder, significant suicidal risk).
Dosing Session Procedures

A critical finding was that efficacy was achieved without co-occurring psychotherapy [5]. The session is managed for safety and support, not therapeutic intervention.

  • Setting: A controlled, comfortable outpatient room. Participants may listen to music, read, or write but should not engage in structured psychotherapy.
  • Personnel: Two Dosing Session Monitors (DSMs), qualified per FDA guidance, are assigned to each participant to ensure safety and provide non-therapeutic comfort [5].
  • Dosing: Administer a single, orally disintegrating tablet of MM120 (100 μg for optimal dose) or matching placebo.
  • Monitoring:
    • Vital Signs: Continuous monitoring for a minimum of 12 hours post-dose.
    • Session Conclusion: A pre-specified checklist is used to assess the resolution of drug effects. Starting at 8 hours post-dose, participants can be evaluated for release if criteria are met. Approximately 45% of participants receiving 100 μg met release criteria at 8 hours, and 87.5% at 10 hours [5].
Assessment Schedule

Assessments should be performed at:

  • Baseline
  • Day 2 post-dose
  • Weeks 1, 2, 4, 8, and 12 post-dose

Primary efficacy endpoint is at Week 4.

Scientific Context and Diagrams

Mechanism of Action

Lysergide is a semisynthetic ergoline derivative with a complex pharmacological profile. It is a potent agonist at various serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is believed to mediate its primary psychedelic and potential therapeutic effects [6]. Its action is characterized by high potency, with an effective oral dose in the microgram range [7].

The following diagram illustrates the core workflow and key findings from the clinical trial protocol.

Start Adults with GAD (HAM-A ≥20) Randomize Randomization Start->Randomize Dose100 MM120 100 µg Randomize->Dose100 Dose200 MM120 200 µg Randomize->Dose200 PlaceboArm Placebo Randomize->PlaceboArm Session Single Dosing Session Monitored, No Psychotherapy Dose100->Session Dose200->Session PlaceboArm->Session Assess Assessment Session->Assess Result100 Optimal Efficacy 65% Response at Wk12 Assess->Result100 Result200 High Efficacy Higher AE Burden Assess->Result200 ResultP Reference Assess->ResultP

Figure 1: Clinical Trial Workflow and Key Outcomes for MM120 in GAD. This diagram summarizes the patient journey through the phase 2b study, highlighting the randomization to different dose groups, the single monitored dosing session, and the primary efficacy outcomes that identified the 100 µg dose as optimal.

Contrast with Microdosing

It is important to distinguish this macrodosing protocol from microdosing. A separate randomized clinical trial investigating repeated, low doses of LSD (20 µg, twice weekly) for ADHD found it to be no more effective than a placebo [8]. This underscores that the efficacy seen in GAD is specific to a single, higher, psychoactive dose administered in a controlled setting.

Conclusion for Researchers

The phase 2b data for MM120 (lysergide D-tartrate) indicates that a single 100 μg dose, administered in a supervised clinical setting without concomitant psychotherapy, represents a promising therapeutic paradigm for Generalized Anxiety Disorder. The effects are rapid, durable over at least 12 weeks, and extend to comorbid depressive symptoms. Researchers should note the critical importance of the dosing environment and participant safety monitoring to manage the expected, transient perceptual effects.


References

LC-MS analysis of lysergide tartrate in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lysergide Tartrate

Lysergide (LSD) is a potent semi-synthetic psychedelic substance, active at microgram doses [1]. Recent clinical research has renewed interest in its potential therapeutic applications, such as in generalized anxiety disorder (GAD) and depression, necessitating reliable bioanalytical methods for pharmacokinetic and pharmacodynamic studies [2] [3]. LSD is typically administered orally as a tartrate salt, which is colorless, odorless, and water-soluble [1]. This protocol focuses on the analysis of LSD in serum and urine, which is crucial for clinical research, forensic toxicology, and therapeutic drug monitoring.

Method Summary and Validation Data

A fully validated LC-MS/MS method for LSD and its metabolite (1P-LSD) demonstrates high sensitivity suitable for microdose and clinical dose studies [4] [5] [6].

Table 1: Validation Parameters for LC-MS/MS Analysis of LSD in Biological Samples

Validation Parameter Result for LSD
Biological Matrices Human Serum, Human Urine [4]
Linear Range 0.015 - 0.4 ng/mL (serum/urine) [4]
Lower Limit of Quantification (LLOQ) 0.015 ng/mL (15 pg/mL) [4]
Limit of Detection (LOD) 0.005 ng/mL (5 pg/mL) [4]
Accuracy Conforms to validation criteria [4]
Precision Conforms to validation criteria [4]
Reported LLOQ (Other Studies) 2.5 pg/mL (using a more sensitive extraction) [5]

Table 2: Key Pharmacokinetic Parameters of LSD from Clinical Studies

Parameter 100 µg LSD Base 200 µg LSD Base
C~max~ (Geometric Mean) 1.3 ng/mL [6] 3.1 ng/mL [6]
t~max~ (Mean) 1.4 hours [6] 1.5 hours [6]
Elimination Half-life (t~1/2~) 2.6 hours [6] 2.6 hours [6]
Subjective Effect Duration 8.2 ± 2.1 hours [6] 11.6 ± 1.7 hours [6]

Detailed Experimental Protocols

Sample Collection and Pre-Treatment
  • Collection: Collect blood into lithium heparin tubes [5] [6]. Centrifuge immediately to separate plasma. For urine, collect a spot sample.
  • Stabilization: LSD is light-sensitive and can degrade. Sodium fluoride can be added as a preservative to inhibit enzymatically catalyzed hydrolysis in serum [4].
  • Storage: Store plasma and urine samples at -20 °C or -80 °C immediately after centrifugation and freezing is critical for stability. Long-term stability is maintained under frozen conditions [6].
Sample Preparation Workflow

The following diagram illustrates the sample preparation process, which uses a protein precipitation extraction (PPE) method. This is a robust and common approach for LSD, though solid-phase extraction (SPE) may also be used for higher cleanliness.

G Start Start with Plasma/Urine Sample Step1 Aliquot 150 µL of sample Start->Step1 Step2 Add 450 µL of Methanol (Vortex to mix) Step1->Step2 Step3 Centrifuge at high speed (e.g., 14,000 rpm) Step2->Step3 Step4 Transfer supernatant Step3->Step4 Step5 Evaporate under N₂ stream Step4->Step5 Step6 Reconstitute in 200 µL Mobile Phase Step5->Step6 End Inject into LC-MS/MS Step6->End

Detailed Preparation Steps:

  • Aliquot: Pipette 150 µL of plasma, serum, or urine into a microcentrifuge tube [4].
  • Precipitate: Add 450 µL of ice-cold methanol (LC-MS grade) to the sample. Vortex vigorously for at least 1 minute to ensure complete protein precipitation [4] [5].
  • Separate: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to form a solid pellet [5].
  • Transfer: Carefully transfer the supernatant to a clean tube or vial insert.
  • Concentrate (Optional for LLOQ): For maximum sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or in a centrifugal evaporator [5].
  • Reconstitute: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 10:90 solvent A:B). Vortex to dissolve thoroughly before injection [5].
LC-MS/MS Instrumental Analysis

Liquid Chromatography Conditions:

  • Column: C18 or similar reverse-phase column (e.g., 50-100 mm length, 1.7-2.1 mm internal diameter, sub-2µm particles) [7].
  • Mobile Phase A: Aqueous component, e.g., 0.1% formic acid in water, sometimes with 2-3 mM ammonium acetate [7].
  • Mobile Phase B: Organic component, typically methanol or acetonitrile (LC-MS grade) [7].
  • Gradient: Use a gradient elution. Example: start at 15% A / 85% B, increase B to 100% over several minutes, hold, then re-equilibrate [7].
  • Flow Rate: 0.20 - 0.40 mL/min [7].
  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode ([M+H]⁺) [7].
  • Operation Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • Ion Transitions: Monitor the quantitative transition and one or more qualifier transitions. The primary quantitative MRM transition for LSD (C₂₀H₂₅N₃O, MW=323.4) is typically m/z 324.3 → 223.2 [1]. Other documented fragments include m/z 221, 181, and 207 [1].
  • Source Parameters: Set source temperature (e.g., 450°C) and optimize ion spray voltage, nebulizer gas, and collision energy for maximum response [7].

Critical Experimental Considerations

The overall analytical workflow, from sample receipt to data analysis, is summarized below. Paying close attention to the highlighted critical steps is essential for success.

G SampleRec Sample Receipt Critical1 CRITICAL: Protect from Light & Add NaF Stabilizer SampleRec->Critical1 Storage Immediate Frozen Storage (-20°C/-80°C) Prep Sample Preparation (PPE in subdued light) Storage->Prep Analysis LC-MS/MS Analysis Prep->Analysis Critical2 CRITICAL: Monitor for in-vitro hydrolysis Analysis->Critical2 DataProc Data Processing & Review End Validated Result DataProc->End Critical1->Storage Critical2->DataProc

  • Stability and Hydrolysis: LSD is susceptible to light-induced degradation and hydrolysis. A key consideration is the potential for in-vitro hydrolysis of prodrugs like 1P-LSD to LSD in biological samples, which is temperature-dependent and more pronounced in serum. Storing samples at -20°C and adding sodium fluoride can mitigate this [4].
  • Contamination Control: Due to the high potency of LSD, extreme caution is needed to prevent laboratory contamination. Use dedicated, clean glassware and consumables. Consider analyzing solvent blanks regularly to monitor for carry-over.
  • Matrix Effects: Despite the selectivity of MRM, matrix effects from biological samples can suppress or enhance ionization. Use a stable isotope-labeled internal standard (e.g., LSD-d3) if available for the most accurate quantification. Otherwise, standard addition or extensive validation in the target matrix is required.

Application in Clinical Research

This validated method is essential for modern clinical studies. It has been successfully used to:

  • Establish the dose-proportional pharmacokinetics of very low LSD doses (5-20 µg) used in microdosing research [5].
  • Characterize the exposure-response relationship, showing that subjective effects are closely related to plasma concentration changes over time within a subject, with no evidence of acute tolerance [6].
  • Support clinical trials of LSD-based therapeutics, such as MM120 for Generalized Anxiety Disorder, by providing reliable pharmacokinetic data to understand efficacy and safety [2].

References

microdosing LSD protocols for cognitive enhancement research

Author: Smolecule Technical Support Team. Date: February 2026

Current Clinical Evidence on Efficacy

Recent rigorous trials challenge the popular narrative that LSD microdosing enhances cognition. The key findings from a 2025 randomized controlled trial (RCT) are summarized below.

Table 1: Key Outcomes from a 2025 RCT on LSD Microdosing for ADHD in Adults [1] [2]

Aspect Details
Study Design 6-week, multicenter, randomized, double-blind, placebo-controlled trial.
Participants 53 adults (aged 18-65) with moderate to severe ADHD.
Intervention 20 µg LSD vs. Placebo, administered twice weekly.
Primary Outcome Change in ADHD symptom severity (on a 54-point scale).
Results LSD group: -7.1 points; Placebo group: -8.9 points. The difference was not statistically significant.
Blinding Success 80% of participants in both groups believed they had received LSD, indicating successful blinding.
Conclusion LSD was no more effective than a placebo in reducing ADHD symptoms. Improvements were attributed to placebo and expectancy effects.
Safety Profile The dose was psychologically well-tolerated with no severe adverse effects. Common side effects included headache, nausea, and fatigue.

This study highlights that participant expectation plays a major role in self-reported benefits, a critical consideration for designing future trials [2]. While this trial focused on ADHD, its results question the general cognitive enhancement claims of microdosing.

Detailed Experimental Protocols for Research

For researchers aiming to investigate microdosing, the following section details methodologies from recent and planned clinical studies.

Table 2: Detailed Dosing and Administration Protocols [3] [4] [5]

Protocol Component Description & Rationale
Dosage Range 5 to 20 micrograms of LSD. A typical microdose is 1/10th to 1/20th of a full recreational dose (100 µg) [3] [4].

| Dosing Schedules | - Fadiman Protocol: Dose on Day 1, then two days off. Repeats every three days [3] [5].

  • Stamets Stack (Psilocybin-specific): Five days on, two days off. Not for LSD, but included for methodological comparison. [6] | | Solution Preparation (Volumetric Dosing) | 1. Dissolve a tab of LSD (e.g., 100 µg) in a known volume of distilled water or vodka (e.g., 10 ml). 2. Allow the solution to sit for 24 hours in a dark container to ensure even distribution. 3. The resulting liquid (e.g., 1 ml = 10 µg LSD) allows for precise, small-dose administration. This method is critical as it prevents uneven dosing from cutting blotter paper [3] [4]. | | Blinding and Placebo Control | Use a matched inactive placebo (e.g., distilled water alone). The 2025 ADHD trial demonstrated that successful blinding is achievable with low doses, as most participants in both groups could not distinguish between LSD and placebo [1] [2]. | | Outcome Measures | Combine subjective self-reports (e.g., mood, creativity) with objective cognitive tasks. Examples include the Psychomotor Vigilance Task (attention), Digit Symbol Substitution Task (processing speed), and tests of convergent/divergent thinking (creativity) [5]. Neuroimaging (fMRI) and EEG can provide biomarkers of network-level changes [5]. |

Proposed Neurobiological Mechanisms

The theoretical basis for microdosing centers on its interaction with the brain's serotonin system. The diagram below outlines the hypothesized signaling pathway.

G cluster_cellular Cellular Effects cluster_outcomes Potential Cognitive Outcomes LSD LSD Receptor 5-HT2A Serotonin Receptor LSD->Receptor Binds to Cellular Cellular Effects Receptor->Cellular Activates Outcomes Potential Cognitive Outcomes Cellular->Outcomes BDNF ↑ BDNF Production (Neuroplasticity) Cellular->BDNF Glutamate ↑ Glutamate Transmission Cellular->Glutamate DMN Modulation of Default Mode Network (DMN) Cellular->DMN Neuroplasticity Neuroplasticity BDNF->Neuroplasticity Focus Focus Glutamate->Focus Creativity Creativity DMN->Creativity

The primary mechanism of LSD is partial agonism at the 5-HT2A serotonin receptor [5]. This activation is theorized to trigger several downstream effects:

  • Increased Glutamate Transmission: Glutamate is a key neurotransmitter for learning, memory, and cognition [3].
  • Production of BDNF: Brain-Derived Neurotrophic Factor (BDNF) acts like a growth fertilizer for neurons, promoting neuroplasticity—the brain's ability to form new neural connections [3].
  • Default Mode Network (DMN) Modulation: An overactive DMN is linked to rumination and depression. Psychedelics may quiet this network, potentially leading to greater cognitive flexibility and creativity [3].

It is crucial to note that these mechanisms are well-established for full, perceptual doses of psychedelics. Whether sustained microdosing produces functionally significant changes in these pathways remains an active area of research [6] [5].

Critical Research Considerations & Safety

  • Powerful Expectancy Effects: The 2025 trial conclusively showed that participant expectations significantly drive self-reported benefits. Future studies must carefully measure and account for these expectations in their design and analysis [1] [2].
  • Cardiovascular Safety: Preclinical data suggests that chronic, frequent activation of the 5-HT2B receptor by LSD could pose a risk of valvular heart disease. While the risk from intermittent microdosing is unknown, researchers should consider cardiovascular screening for long-term studies [7].
  • Common Side Effects: Headaches, nausea, insomnia, and mild anxiety are reported. These are generally mild and transient but should be systematically recorded [7] [2].
  • Substance Purity: Ensuring the chemical purity and accurate dosing of the research material is paramount. Volumetric dosing is the recommended method to achieve precision and consistency [3] [4].

Future Research Directions

Given the lack of efficacy in recent RCTs, future research could explore:

  • Different Dosing Regimens: The impact of daily dosing, alternate-day dosing, or titrated dosing schedules [1].
  • Clinical Populations: Investigation in other conditions, such as treatment-resistant depression or anxiety, where high-dose psychedelic therapy has shown promise [5].
  • Combination with Therapy: Whether microdosing augments the effects of psychotherapy or mindfulness training [7].

Conclusion


References

Comprehensive Scientific Overview of Lysergide (LSD) and its Tartrate Salt

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Lysergide, commonly known as LSD (lysergic acid diethylamide), is a semi-synthetic compound belonging to the ergoline family and is one of the most potent psychedelic substances known [1] [2]. Its psychoactive properties were discovered serendipitously by Dr. Albert Hofmann in 1943 [3]. The common structural foundation of ergot alkaloids is lysergic acid, which is biosynthetically derived from L-tryptophan [1] [4]. Lysergide is typically used as its D-tartrate salt (lysergide D-tartrate), a formulation now under pharmaceutical development as MM120 for psychiatric disorders [5] [6] [7].

Historically, ergot, the source of lysergic acid, has been both a toxin and a medicine. Ergot is the spore form of the fungus Claviceps purpurea, which infects cereal grains like rye [1] [4]. Historical ergotism epidemics, caused by consumption of contaminated grain, were characterized by either gangrenous ("St. Anthony's Fire") or convulsive ("St. Vitus Dance") forms [1]. Conversely, ergot alkaloids have been used for medicinal purposes for millennia, with records dating to around 1100 B.C.E. in China for obstetrics and gynecology [1] [4].

Biosynthetic Origin and Chemical Classification

Lysergic acid, the precursor to lysergide, is a naturally occurring ergot alkaloid. Ergot alkaloids represent the largest group of fungal nitrogen metabolites found in nature and are indole compounds biosynthetically derived from L-tryptophan [1] [4].

Ergot alkaloids are classified based on their molecular structure and weight:

  • Clavine alkaloids and 6,7-secoergolenes (with an open D ring) [4].
  • Lysergic acid derivatives, including low molecular weight amides like ergometrine and semisynthetic compounds like LSD [1] [4].
  • Peptide alkaloids, which are high molecular weight oligopeptides (e.g., ergotamine, ergocryptine) linked to lysergic acid by a peptide bond [1].
  • Lactam ergot alkaloids [4].

Lysergide is a semisynthetic derivative of lysergic acid, where the carboxy group has been converted to a diethylamide [2]. The active pharmaceutical ingredient, MM120, is the D-tartrate salt of lysergide, also known as lysergide D-tartrate [5] [7]. Its chemical name is 9,10-Didehydro-N,N-diethyl-6-methylergoline-8-β-carboxamide D-tartrate [7].

Pharmacological Profile and Mechanism of Action

Lysergide is a classic serotonergic psychedelic that acts as a partial agonist at human serotonin-2A (5-HT2A) receptors [6]. Its mechanism, however, is complex and extends beyond 5-HT2A receptor activation.

Receptor Binding and Signaling

Ergot alkaloids, including LSD derivatives, act through antagonistic or agonistic affinity to several neurotransmitter receptors due to their structural similarity to endogenous amines like noradrenaline, dopamine, and serotonin [1]. The action of LSD is not limited to serotonin receptors; it also has an effect on dopamine D1 and D2 receptors [1] [2]. Although LSD and other psychoactive derivatives exert their primary effects through activation of 5-HT2A receptors, a significant behavioral component can be mediated by activation of 5-HT1A receptors [1].

Table 1: Comparative Pharmacological Effects of Selected Lysergic Acid Derivatives [1]

Lysergic Acid Derivative Ergotism Uterotonic Contraction Vasoconstriction
Ergotamine Very strong effect Strong effect Very strong effect
Dihydroergotamine Moderate effect Moderate effect Strong effect
Lysergic acid amides (e.g., Ergometrine) Moderate effect Very strong effect Moderate effect
LSD (Lysergide) Strong effect Strong effect Moderate effect
Behavioral Pharmacology

Preclinical studies using the head-twitch response (HTR) in mice, a behavior predictive of 5-HT2A receptor activation and hallucinogenic effects in humans, demonstrate that LSD produces a characteristic inverted-U-shaped dose-response curve [3]. Analogues of LSD, such as AL-LAD (N6-allyl-6-norlysergic acid diethylamide) and LSZ ((2'S,4'S)-lysergic acid 2,4-dimethylazetidide), also produce nearly identical LSD-like responses in this assay, with LSD having an ED₅₀ of approximately 132.8 nmol/kg [3].

Recent Clinical Development: MM120 for Generalized Anxiety Disorder (GAD)

Recent Phase 2b clinical trials have investigated a single dose of MM120 (lysergide D-tartrate) for the treatment of Generalized Anxiety Disorder (GAD), with promising results [5] [8].

Study Design and Protocol

The study was a phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding investigation conducted at 22 outpatient psychiatric research sites in the U.S. [8].

  • Participants: 198 adults aged 18-74 with a primary diagnosis of moderate-to-severe GAD, defined by a Hamilton Anxiety Rating Scale (HAM-A) score ≥20 [8].
  • Intervention: Participants were randomized to receive a single, freebase equivalent dose of:
    • Placebo (n=39)
    • MM120 25 µg (n=39)
    • MM120 50 µg (n=40)
    • MM120 100 µg (n=40)
    • MM120 200 µg (n=40) [8].
  • Formulation: MM120 is a pharmaceutical-grade formulation of lysergide D-tartrate in an orally disintegrating tablet (ODT). This formulation incorporates Catalent's Zydis ODT fast-dissolve technology, designed for more rapid absorption, improved bioavailability, and reduced gastrointestinal side effects [5] [6].
  • Primary Endpoint: Dose-response relationship assessed by the change from baseline to week 4 on the HAM-A scale (score range 0-56; higher scores indicate greater severity) [8].
  • Blinding: The anxiety and depression endpoint assessments were conducted by independent central raters who were blinded to the trial protocol, treatment allocation, and study visit date [8].
Key Efficacy Findings

The trial demonstrated a statistically significant dose-response relationship at week 4 [8]. The results supported the 100 µg dose as the optimal balance of efficacy and tolerability.

Table 2: Primary and Secondary Efficacy Outcomes from MM120 Phase 2b Trial [5] [8]

Outcome Measure Placebo MM120 100 µg Statistical Significance
HAM-A Change at Week 4 (LSMD vs. Placebo) Baseline -7.6 points P < .001
HAM-A Change at Week 12 (LSMD vs. Placebo) Baseline -7.7 points P = .003

| Clinical Response Rate at Week 12 (≥50% reduction in HAM-A) | 30.8% | 65% | Not Reported | | Remission Rate at Week 12 (HAM-A score ≤7) | 20.5% | 47.5% | Not Reported | | MADRS Depression Score Change at Week 12 | Baseline | Significant Improvement | P = .02 |

The effects were rapid, with a significant reduction in anxiety symptoms observed as early as day 1, persisting through the 12-week study period [5].

Safety and Tolerability Profile

The adverse events (AEs) in the study were consistent with the expected pharmacologic effects of lysergide [5] [8]. The incidence of AEs was dose-dependent.

Table 3: Common Treatment-Emergent Adverse Events on Dosing Day [8]

Adverse Event Placebo (n=39) MM120 100 µg (n=40)
Any Adverse Event 56% 97.5%
Visual Perception Changes (illusions, pseudo-hallucinations, visual hallucinations) 10.3% 92.5%
Nausea 7.7% 40.0%
Headache 23.1% 35.0%

Most AEs were transient and occurred on the dosing day. The study reported no signals of suicidality [5].

Analytical Characterization and Workflow

While synthetic protocols are not public, analytical characterization of lysergamides is well-established for identification and quantification. A generalized workflow for analyzing a lysergamide sample (e.g., AL-LAD or LSZ tartrate) is outlined below, based on published methodologies [3].

G Start Sample Receipt (Powder or Blotter Paper) A Sample Preparation (Homogenization, Extraction, Filtration) Start->A B Analytical Triangulation A->B C1 Nuclear Magnetic Resonance (NMR) Spectroscopy B->C1 C2 High-Performance Liquid Chromatography (HPLC) with DAD/MS B->C2 C3 Gas Chromatography-Mass Spectrometry (GC-MS) B->C3 C4 High-Resolution Electrospray Mass Spectrometry (HR-ESI-MS/MS) B->C4 D Data Integration and Structural Confirmation C1->D C2->D C3->D C4->D E Report Generation D->E

Figure 1: A generalized analytical workflow for the characterization of lysergamide compounds, integrating multiple orthogonal techniques for definitive identification and quantification [3].

Key Analytical Techniques and Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: The powdered sample is dissolved in a deuterated solvent (e.g., d6-DMSO). 1H and 13C NMR spectra are recorded.
    • Application: Provides definitive information on the molecular structure, including carbon skeleton, proton integration, and stereochemistry [3].
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Protocol: Sample is derivatized (if necessary) and injected into a GC system coupled to a mass spectrometer.
    • Application: Separates components and provides electron ionization (EI) mass spectra for compound identification and purity assessment based on fragmentation patterns [3].
  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and/or Mass Spectrometry (MS):

    • Protocol: The sample is dissolved in a suitable solvent and analyzed via reverse-phase HPLC. Detection is via UV-Vis (DAD) and/or electrospray ionization (ESI) MS.
    • Application: Used for purity analysis, quantitative determination (e.g., on blotter paper), and obtaining UV-Vis spectral data. LC-MS/MS is highly sensitive for trace analysis [3].
  • High-Resolution Electrospray Mass Spectrometry (HR-ESI-MS/MS):

    • Protocol: Direct infusion or LC introduction of the sample into a high-resolution mass spectrometer (e.g., Q-TOF).
    • Application: Provides the exact mass of the molecular ion and fragment ions, allowing for the determination of elemental composition and confirmation of molecular formula [3].

Future Directions and Conclusion

The investigational drug MM120 is currently in advanced Phase 3 clinical trials [6].

  • Voyage and Panorama: Two Phase 3 trials for GAD. Topline data from the Voyage trial is anticipated in the first half of 2026 [6].
  • Emerge: A Phase 3 trial for Major Depressive Disorder (MDD). Topline data is expected in the second half of 2026 [6].
Conclusion

Lysergide (LSD) has transitioned from a substance of historical and cultural significance to a compound of serious pharmaceutical interest. While its natural origin in the ergot fungus and complex pharmacology involving 5-HT2A receptor activation have been understood for some time, recent rigorous clinical trials demonstrate the significant therapeutic potential of its tartrate salt (MM120) for anxiety disorders. The ongoing Phase 3 program will be critical in determining its future as a paradigm-shifting, single-dose therapeutic for brain health disorders.

References

Comprehensive Application Notes and Protocols for Ergot Alkaloid Analysis in Cereals and Feed

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergot Alkaloids and Analytical Challenges

Ergot alkaloids (EAs) are toxic secondary metabolites produced by fungi of the Claviceps genus, primarily Claviceps purpurea, which commonly infect cereal crops such as rye, wheat, barley, oats, and triticale. These mycotoxins pose significant food safety concerns due to their potent toxicity and stability through food processing chains. Ergot alkaloids are characterized by their ergoline ring structure and can be divided into three main groups: clavine-type alkaloids, simple lysergic acid amides, and peptide-type ergot alkaloids (ergopeptines). The most prevalent ergot alkaloids monitored in food and feed include ergometrine, ergotamine, ergosine, ergocristine, ergocryptine, and ergocornine, along with their corresponding epimers (distinguished by the -inine suffix) [1].

The analytical challenge in ergot alkaloid quantification stems from several factors: the occurrence of multiple epimers that can interconvert during analysis, the complex cereal-based matrices that cause interference, the wide concentration range across different food commodities, and the need for sensitive detection at regulatory limits. The epimerization phenomenon at the C8 position of the ergoline ring system is particularly problematic as it can lead to underestimation or overestimation of total biologically active alkaloids if not properly controlled [1]. Additionally, the lack of isotopically labeled internal standards for most ergot alkaloids has complicated accurate quantification, though recent advances have addressed this gap [2]. The European Commission has established maximum levels for ergot alkaloids in various foodstuffs, with the current regulation (EU) 2023/915 setting limits ranging from 20 µg/kg for infant cereal-based foods to 500 µg/kg for rye milling products (to be reduced to 250 µg/kg by July 2024) [3].

Analytical Method Comparison and Selection

Current Method Landscape

The analysis of ergot alkaloids has evolved significantly over the past decade, with liquid chromatography coupled with various detection systems emerging as the dominant analytical platform. The current methodological landscape is characterized by three main approaches: high-performance liquid chromatography with fluorescence detection (HPLC-FLD), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the newly developed sum parameter methods (SPM). Each approach offers distinct advantages and limitations that must be considered when selecting an appropriate method for specific analytical needs [4].

HPLC-FLD methods have been widely used for decades in ergot alkaloid analysis due to the native fluorescence of the ergoline ring system. These methods typically offer excellent sensitivity with limits of detection often in the low µg/kg range, making them suitable for regulatory compliance testing at current legislative limits. However, HPLC-FLD methods can suffer from specificity challenges in complex matrices due to co-eluting fluorescent compounds, potentially leading to false positives or overestimation. The chromatographic separation of all twelve major ergot alkaloids and their epimers requires optimized conditions to resolve critical pairs, particularly the α- and β-forms of ergocryptine [5]. Sample cleanup for HPLC-FLD analysis typically involves solid-phase extraction (SPE) using cationic exchange or mixed-mode cartridges to reduce matrix interference and concentrate analytes [6].

LC-MS/MS methods have become the preferred choice for ergot alkaloid quantification in recent years due to their superior specificity and selectivity. The triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode can distinguish between isomeric ergot alkaloids based on their unique fragmentation patterns, providing confident identification even in complex matrices. However, LC-MS/MS analysis faces challenges with matrix effects that can suppress or enhance ionization, leading to inaccurate quantification [4]. To address this issue, the current European standard method EN 17425:2021 recommends using matrix-matched calibration and correction factors based on recovery rates determined from spiked blank matrices [2].

Comparative Method Performance

Table 1: Comparison of Major Analytical Approaches for Ergot Alkaloid Quantification

Parameter HPLC-FLD LC-MS/MS Sum Parameter Method (SPM)
Detection Principle Native fluorescence Mass fragmentation Derivatization to lysergic acid hydrazide + FLD/MS
Selectivity Moderate High High (after derivatization)
Sensitivity (LOD) 1-5 µg/kg 0.1-2 µg/kg 2-5 µg/kg
Matrix Effects Spectral interference Ion suppression/enhancement Reduced after cleanup
Epimer Separation Required Required Not required
Analysis Time 30-40 min (+ cleanup) 20-30 min (+ cleanup) 30 min (incl. derivatization)
Standard Requirements 12 individual standards 12 individual standards Single calibrant (lysergic acid hydrazide)
Cost per Sample Low-medium Medium-high Low
Regulatory Compliance Yes (with limitations) Yes (gold standard) Screening only

Table 2: Method Performance Characteristics for Ergot Alkaloid Analysis

Performance Measure HPLC-FLD [5] LC-MS/MS [4] SPM-FLD [3] SPM-MS/MS [2]
Recovery Range (%) 70-120 80-110 85-115 90-105
Repeatability (RSD%) 8-15 5-12 6-10 3-8
Reproducibility (RSD%) 15-25 10-20 10-15 5-12
Linear Range (µg/kg) 10-1000 1-1000 20-2000 10-1500
Measurement Uncertainty High (~40%) Medium-high Medium Low-medium

The sum parameter methods (SPM) represent an innovative approach that addresses the complexity of individual ergot alkaloid quantification. These methods are based on the common ergoline backbone shared by all ergot alkaloids and involve chemical conversion to a single derivative (lysergic acid hydrazide) that can be quantified as a sum parameter [3]. This approach significantly simplifies calibration and reduces analysis time, making it particularly suitable for high-throughput screening applications. However, the current limitation of SPM is that it does not provide information on individual alkaloid profiles, which may be important for specific risk assessments. Additionally, the derivatization efficiency must be carefully controlled and validated for different matrices to ensure accurate quantification [2].

Detailed Protocol: LC-MS/MS Method for Multi-Ergot Alkaloid Analysis

Materials and Reagents
  • Reference standards: Ergometrine/ergometrinine, ergotamine/ergotaminine, ergosine/ergosinine, ergocristine/ergocristinine, α-ergocryptine/α-ergocryptinine, ergocornine/ergocorninine (purity ≥95%)
  • Internal standards: Isotopically labeled standards when available (e.g., deuterated ergometrine)
  • Solvents: Acetonitrile (HPLC grade), methanol (HPLC grade), ammonium carbonate (MS grade), formic acid (MS grade)
  • SPE cartridges: Cationic exchange mixed-mode (e.g., BondElut Plexa PCX, 60 mg/3 mL)
  • Equipment: Analytical balance, centrifuge, vortex mixer, automatic pipettes, nitrogen evaporator
Sample Preparation and Extraction

Weigh 5.0 g ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 20 mL of extraction solvent (acetonitrile/water/formic acid, 79:20:1, v/v/v) and internal standard solution if available. Vortex vigorously for 1 minute, then shake for 60 minutes on a horizontal shaker at 250 rpm. Centrifuge the samples at 4,000 × g for 10 minutes at 20°C. Transfer 5 mL of the supernatant to a new tube and add 10 mL of dilution solvent (acetonitrile/water/formic acid, 20:79:1, v/v/v) [4].

Cleanup Procedure

Condition the cationic exchange SPE cartridge with 3 mL methanol followed by 3 mL dilution solvent. Apply the diluted extract to the cartridge at a flow rate of 1-2 mL/min. Wash the cartridge with 3 mL of dilution solvent followed by 3 mL methanol. Elute the ergot alkaloids with 3 mL of methanolic ammonia (5% ammonia in methanol). Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 500 µL of injection solvent (acetonitrile/10 mM ammonium carbonate in water, 50:50, v/v, pH 9.0) [2]. Filter through a 0.22 µm PVDF syringe filter into an HPLC vial.

LC-MS/MS Analysis

Table 3: LC-MS/MS Instrument Parameters for Ergot Alkaloid Analysis

Parameter Setting Notes
HPLC System Agilent 1290 Infinity II
Column Phenomenex Gemini C18, 150 × 3.0 mm, 5 µm
Column Temperature 40°C
Injection Volume 10 µL
Mobile Phase A 10 mM ammonium carbonate in water, pH 9.0
Mobile Phase B Acetonitrile
Gradient Program 0 min: 20% B; 5 min: 20% B; 15 min: 50% B; 16 min: 90% B; 18 min: 90% B; 18.5 min: 20% B; 23 min: 20% B
Flow Rate 0.4 mL/min
Mass Spectrometer Agilent G6495C Triple Quadrupole
Ionization Mode ESI Positive
Drying Gas Temperature 200°C
Drying Gas Flow 14 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Nozzle Voltage 0 V

Table 4: MRM Transitions for Major Ergot Alkaloids and Their Epimers

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V)
Ergometrine 326.2 223.1 208.1 25, 35
Ergometrinine 326.2 223.1 208.1 25, 35
Ergotamine 582.3 223.1 208.1 40, 50
Ergotaminine 582.3 223.1 208.1 40, 50
Ergocristine 610.3 223.1 208.1 40, 50
Ergocristinine 610.3 223.1 208.1 40, 50
α-Ergocryptine 576.3 223.1 208.1 40, 50
α-Ergocryptinine 576.3 223.1 208.1 40, 50
Ergocornine 562.3 223.1 208.1 40, 50
Ergocorninine 562.3 223.1 208.1 40, 50

Detailed Protocol: Sum Parameter Method for Screening

Principle and Scope

The sum parameter method (SPM) is based on the chemical conversion of all major ergot alkaloids to a single derivative, lysergic acid hydrazide, through hydrazinolysis. This method takes advantage of the common ergoline backbone present in all ergot alkaloids and provides a total ergot alkaloid content value, which is sufficient for regulatory screening purposes where the legislation defines maximum levels for the sum of ergot alkaloids [3]. The method is applicable to cereal grains (rye, wheat, barley, oats) and cereal-based products with a limit of quantification of 10 µg/kg for the sum of ergot alkaloids.

Derivatization Procedure

Transfer a 2 mL aliquot of the extract (prepared according to section 3.2) to a 10 mL reaction vial. Add 100 µL of hydrazinium chloride solution (1 M in water) and 100 µL of hydrazine hydrate. Seal the vial tightly and mix thoroughly. Heat the mixture at 80°C for 20 minutes in a thermoshaker with occasional shaking. After derivatization, cool the vial to room temperature and transfer the solution to a new tube. Evaporate under a gentle nitrogen stream at 40°C until approximately 0.5 mL remains. Reconstitute with 1 mL of methanol/water (50:50, v/v) and filter through a 0.22 µm PVDF syringe filter [3].

HPLC-FLD Analysis

Inject 10 µL of the derivatized sample onto a Phenomenex Luna Phenyl-Hexyl column (150 × 3 mm, 5 µm) maintained at 40°C. Use a mobile phase consisting of (A) 10 mM ammonium carbonate in water (pH 9.0) and (B) acetonitrile with the following gradient: 0 min: 20% B; 5 min: 20% B; 15 min: 50% B; 16 min: 90% B; 18 min: 90% B; 18.5 min: 20% B; 23 min: 20% B. Set the flow rate to 0.4 mL/min. Detect lysergic acid hydrazide using fluorescence detection with excitation at 330 nm and emission at 410 nm [2]. The two isomers of lysergic acid hydrazide elute at approximately 10.5 and 11.5 minutes.

Calibration and Quantification

Prepare a calibration curve using synthesized lysergic acid hydrazide in the range of 10-1000 µg/L. For quantification, sum the peak areas of both lysergic acid hydrazide isomers and compare to the calibration curve. Include a procedure blank and quality control samples (naturally contaminated reference materials if available) in each batch. Calculate the total ergot alkaloid content using the following formula [3]:

Total EA (µg/kg) = (C × V × D) / M

Where:

  • C = Concentration from calibration curve (µg/L)
  • V = Final volume (L)
  • D = Dilution factor
  • M = Sample mass (kg)

Method Performance and Application Data

Validation Parameters

Table 5: Validation Data for Ergot Alkaloid Methods in Different Matrices

Matrix Method Recovery (%) RSDr (%) RSDR (%) LOD (µg/kg) LOQ (µg/kg)
Rye Flour HPLC-FLD 85-110 8-12 15-20 1-5 5-15
Rye Flour LC-MS/MS 90-105 5-10 10-15 0.1-0.5 0.5-2
Rye Flour SPM-FLD 85-115 6-10 10-15 2-5 10-20
Wheat Flour HPLC-FLD 80-115 8-15 15-25 1-5 5-15
Wheat Flour LC-MS/MS 85-110 5-12 10-20 0.1-0.5 0.5-2
Bread HPLC-FLD 42-109 10-20 20-40 5-10 15-30
Bread LC-MS/MS 70-105 8-15 15-30 0.5-2 2-5
Infant Cereals LC-MS/MS 80-100 5-10 10-15 0.1-0.3 0.5-1
Application to Food Samples

Table 6: Results from Monitoring Studies of Ergot Alkaloids in Cereal Products

Product Type Number of Samples Positive Samples (%) Concentration Range (µg/kg) Most Prevalent Alkaloids

| Rye Flour | 125 | 92 | breakfast="" cleanup="" higher="" hydrazinolysis="" infant="" isotopically="" main="" method="" rye="" sum="" wheat="" ,="" -="" 110="" 25="" 40="" 45="" 6="" 65="" 78="" 84="" 85="" [4].="" [3].="" [6].="" [2].="" [fontname="Arial" [label="Data Analysis\n• Apply recovery corrections\n• Calculate total EA content\n• Compare to regulatory limits" [shape="rectangle," ];="" ```dot="" accuracy,="" achieve="" acid="" addressed="" advancements<="" strong="">="" alkaloid="" alkaloids="" amine="" analysis="" analysis,="" analysis.="" analytical="" and="" are="" been="" both="" bread="" bread="" but="" careful="" cereal="" cereals="" challenges="" color="#5F6368" comparable="" complex="" conventional="" conversion="" current="" data="" data_analysis="" definitions="" degradation="" demonstrates="" derivatization="" detection,="" development="" diagrams="" digraph="" during="" edge="" effects="" epimerization="" ergocornine="" ergocristine="" ergocristine,="" ergometrine,="" ergopeptines="" ergot="" ergotamine="" fillcolor="#EA4335" fit-for-purpose="" flour="" flour="" fontcolor="#202124" fontname="Arial" fontsize="10," for="" further="" g="" graph="" has="" have="" heterogeneity,="" historical="" however,="" hplc-fld="" hydrazide.="" improved="" in="" include="" incorporation="" individual_quant="" interference="" internal="" interpretation="" labeled="" labels="" lc-ms="" lc_fld="" lc_ms="" like="" limits.="" lysergic="" matrices="" matrices,="" matrices.="" matrix="" measurement="" method="" method="" methods="" minimizing="" monitoring="" more="" most="" ms="" near="" necessitates="" node="" of="" optimized="" or="" other="" parameter="" particularly="" pathway="" performance="" precision="" preparation="" primary="" processed="" products="" protocol="" quantitative="" rankdir="TB;" recent="" recovery="" reduced="" regulatory="" requires="" resultant="" results="" sample="" sample_prep="" secondary="" selective="" several="" shows="" significantly="" sorbents="" sources="" spe="" standards="" steps="" sum="" sum_param="" that="" the="" to="" uncertainty="" using="" validation="" variability="" while="" with="" workflow="" {="" |=""> spe [label="Dilute 1:3"]; spe -> lc_ms [label="Reconstitute in\nalkaline mobile phase"]; spe -> derivatization [label="Aliquot for SPM"]; derivatization -> lc_fld; lc_fld -> sum_param; lc_ms -> individual_quant; sum_param -> data_analysis; individual_quant -> data_analysis; }

G cluster_epimers Epimer Equilibrium extraction Extraction ACN/H2O/HCOOH (79:20:1) epimerization_risk1 Epimerization Risk: Acidic conditions promote conversion to -inine forms extraction->epimerization_risk1 cleanup SPE Cleanup Cationic exchange cartridge epimerization_risk1->cleanup analysis Analysis HPLC with alkaline mobile phase cleanup->analysis epimerization_risk2 Epimerization Risk: Alkaline conditions promote conversion to -ine forms analysis->epimerization_risk2 quantification Quantification Must account for both epimeric forms epimerization_risk2->quantification R_epimer C8-R Configuration (-ine forms) Higher biological activity S_epimer C8-S Configuration (-inine forms) Epimerization products R_epimer->S_epimer Acidic conditions Heat, light S_epimer->R_epimer Alkaline conditions

Figure 2: Epimerization Dynamics and Analytical Control Points in Ergot Alkaloid Analysis. The diagram highlights the reversible epimerization at the C8 position that occurs during analysis and the critical control points where conditions may promote interconversion between the biologically active (-ine) and epimerized (-inine) forms.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor chromatographic separation: Adjust mobile phase pH to 9.0-9.5 using ammonium carbonate buffer; optimize gradient profile; consider using phenyl-hexyl or pentafluorophenyl columns for better isomer separation [4]

  • Epimerization during analysis: Maintain samples at low temperature (<-20°C); use amber vials to protect from light; minimize analysis time; avoid extreme pH conditions during extraction [1]

  • Matrix effects in LC-MS/MS: Use matrix-matched calibration or standard addition method; employ effective sample cleanup; consider using isotopically labeled internal standards when available [2]

  • Incomplete derivatization in SPM: Ensure fresh hydrazinium chloride reagent; verify reaction temperature and time; check pH of reaction mixture [3]

  • Low recovery in bread samples: Avoid sample drying before extraction; use acidified acetonitrile for extraction; consider additional cleanup steps for fatty matrices [6]

Quality Control Recommendations
  • Process blanks with every batch to monitor contamination
  • Quality control materials with known ergot alkaloid content should be analyzed regularly
  • Recovery checks using spiked samples should be performed for each new matrix type
  • System suitability tests including chromatographic resolution between critical epimer pairs should be conducted daily
  • Participation in proficiency testing schemes when available to ensure method performance

Conclusion

The analytical methods for ergot alkaloids have evolved significantly to meet regulatory requirements and address the complex chemical behavior of these mycotoxins. The LC-MS/MS method described in this application note provides comprehensive profiling of individual ergot alkaloids and their epimers, making it suitable for confirmatory analysis and research applications. The sum parameter method offers a practical screening approach for high-throughput testing, especially when the total ergot alkaloid content is the primary regulatory criterion. Proper attention to epimerization control, matrix effects management, and method validation are essential for generating reliable data that supports food safety decisions.

References

lysergide tartrate peak tailing in HPLC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Peak Tailing and Its Measurement

In HPLC, a tailing peak is asymmetric with a prolonged slope on the trailing edge, unlike a symmetrical Gaussian peak. Tailing degrades resolution, compromises quantitative accuracy, and reduces method robustness [1].

Peak tailing is commonly measured using the USP Tailing Factor (Tf) [2] [1]. The formula is:

Tf = W₀.₀₅ / 2f

  • W₀.₀₅: Peak width at 5% of peak height.
  • f: Distance from the peak front to the peak apex at 5% height.

A Tf value of 1.0 is ideal. Values between 0.9 and 1.2 are generally acceptable, while values above 1.5 indicate significant tailing that needs correction [3].

Common Causes of Peak Tailing in LSD Analysis

Lysergide's chemical structure contributes to specific tailing challenges. The table below summarizes primary causes and underlying reasons.

Cause Category Specific Issue Underlying Reason & Relevance to LSD
Column Issues Silanol Interactions LSD is a basic compound (contains amine groups) that can ionically interact with acidic silanol groups on silica-based stationary phases, especially at mid-pH [3].
Column Degradation Aged columns experience "bleeding," exposing more silanol groups and worsening tailing [4].
Mobile Phase Issues Incorrect pH Operating near the pKa of LSD can cause mixed ionization states, leading to multiple retention mechanisms and peak distortion [4] [3].
Inadequate Buffer Strength Low buffer concentration is insufficient to control pH and suppress silanol interactions [1].
Sample Issues Sample Solvent Mismatch Injecting LSD in a solvent stronger than the mobile phase causes poor initial focusing on the column head [4] [1].
Sample Overloading The high potency of LSD means analytical samples can be very concentrated, potentially saturating the stationary phase [1].
Instrument Issues Extra-Column Volume LSD is a potent compound analyzed at low concentrations, making it susceptible to band broadening in tubing, fittings, and detector cells [3].

Troubleshooting Guide: A Step-by-Step Workflow

The following flowchart outlines a systematic approach to diagnose and resolve peak tailing in your LSD analysis.

Start Start: Observe Peak Tailing Step1 1. Confirm & Quantify Tailing Start->Step1 SubStep1 Calculate USP Tailing Factor (Tf). Compare with previous runs. Step1->SubStep1 Step2 2. Check Column & Mobile Phase SubStep2 For Basic LSD: - Use low-pH mobile phase (pH ~2-3) - Add TEA as silanol suppressor - Ensure adequate buffer strength (e.g., 10-50 mM) - Prepare fresh mobile phase Step2->SubStep2 Step3 3. Assess Sample & Instrument SubStep3 - Dilute sample or reduce injection volume - Match sample solvent to mobile phase - Check for tubing/connection dead volume Step3->SubStep3 Step4 4. Advanced Method Optimization SubStep4 - Switch to a specialized column - Adjust gradient conditions - Increase column temperature Step4->SubStep4 SubStep1->Step2 SubStep2->Step3 SubStep3->Step4

Detailed Troubleshooting Steps
  • Step 1: Confirm and Quantify Tailing Calculate the USP Tailing Factor to objectively measure the problem [1]. Compare the current chromatogram with older data to determine if the issue is sudden (suggesting a column or instrument fault) or has always been present (suggesting a method chemistry issue) [4].

  • Step 2: Check Column and Mobile Phase (Most Common Fixes)

    • For LSD, use a low-pH mobile phase (e.g., pH 2-3) to protonate both the basic analyte and surface silanols, minimizing ionic interactions [1] [3].
    • Add a silanol suppressor like 0.1% triethylamine (TEA). TEA competes with LSD for binding sites [5].
    • Use adequate buffer concentration (e.g., 10-50 mM phosphate) for robust pH control [1].
    • Prepare fresh mobile phase daily to avoid pH drift or contamination [1].
  • Step 3: Assess Sample and Instrument

    • Dilute the sample or reduce injection volume to rule out column overloading [1].
    • Match sample solvent to the initial mobile phase composition to ensure proper focusing [4].
    • Minimize extra-column volume by using short, narrow-bore tubing (e.g., 0.12-0.17 mm ID) and ensuring all connections are tight [3].
  • Step 4: Advanced Method Optimization

    • Switch to a specialized column designed for basic compounds, such as those with polar-embedded groups, charged surface hybrid (CSH) technology, or extensive endcapping [1] [3].
    • Adjust gradient conditions or increase column temperature to improve mass transfer and peak shape [1].

Key Considerations for LSD Analysis

  • Sample Preparation: LSD is light-sensitive and may bind to glassware. Protect samples from light and consider using silanized glass vials [6] [7].
  • Detection: HPLC with fluorescence detection or LC-MS/MS are preferred for confirmation and quantification due to their high sensitivity for LSD [6] [7].
  • Column Selection: Prioritize columns known for low silanol activity. The following table compares column types suitable for basic compounds like LSD [1] [3].
Column Type Mechanism for Reducing Tailing Best Suited For
Fully End-capped C18 Blocks access to residual silanols General purpose analysis of basic compounds
Polar-Embedded Creates a hydrophilic layer that shields basic analytes from silanols Compounds with strong polarity or ionizable groups
Charged Surface Hybrid (CSH) Uses a low-level positive surface charge to repel basic analytes, minimizing interaction time Excellent for basic analytes like LSD

References

ghost peaks in LSD chromatography troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

What Are Ghost Peaks and How to Identify Them?

A ghost peak (or system peak) is an unwanted peak in a chromatogram that does not correspond to any analyte in the sample being analyzed. It can distort the baseline and interfere with the accurate identification and quantification of your target compounds [1].

The first critical step is to determine if an unexpected peak is a true ghost peak from your system or an actual component of your sample.

Characteristic True Ghost Peak (System Contamination) Real Sample Peak (Sample Component)
Appearance in Blank Appears in a blank injection (mobile phase only) [2] [3]. Does not appear in a blank injection, or is significantly smaller [2].
Source HPLC system, mobile phase, or column [2] [1]. The sample itself.
Next Action Troubleshoot and clean the system. Include the peak in your sample analysis.

The following workflow outlines a systematic approach to diagnose the source of a ghost peak:

ghost_peak_troubleshooting Start Unexpected Peak Observed RunBlank Run a Blank Injection (Mobile Phase Only) Start->RunBlank PeakInBlank Does the peak appear in the blank? RunBlank->PeakInBlank RealSamplePeak Real Sample Component Include in analysis PeakInBlank->RealSamplePeak No TrueGhostPeak True Ghost Peak Begin System Troubleshooting PeakInBlank->TrueGhostPeak Yes Contamination Contamination (System, Solvents, Sample) TrueGhostPeak->Contamination ColumnIssues Column Issues (Shedding, Degradation) TrueGhostPeak->ColumnIssues MethodIssues Method & Hardware Issues (Leaks, Injector, Detector) TrueGhostPeak->MethodIssues

Common Causes and Their Solutions

Once you've confirmed a true ghost peak, you can use the following table to diagnose and resolve the specific cause.

Cause Category Specific Examples Recommended Solutions
Contamination System contamination from previous runs [1] [3]; Dirty solvents or mobile phase [1] [4]; Contaminated sample vials or reagents [3]. Perform regular system flushing and cleaning [1]; Use high-purity, freshly prepared solvents [1] [4]; Filter mobile phases [3].
Column Issues Column shedding (particles from the column itself) [2]; Column degradation or bleed from extreme pH/temperature [3]. Select columns known for minimal shedding [2]; Use a guard column [3]; Replace or clean the column if degradation is suspected [3].
Method & Hardware Carryover from the autosampler [3]; Leaks in the system (pump, injector) [1]; Pressure shocks from rapid flow rate changes [2]. Clean autosampler and injection needle/loop [3]; Check for and repair leaks [1]; Change flow rates gradually [2].

Proactive Prevention and Advanced Resolution

For persistent issues, consider these advanced strategies:

  • Baseline Subtraction: If the ghost peak is reproducible, many software packages (like ASTRA) allow you to subtract the blank baseline from your sample chromatogram [2].
  • Ghost Peak Removal Column: Specialized columns are available that act as traps to remove contaminants from the mobile phase or sample before they reach the analytical column [1].
  • Method Optimization: As demonstrated in a study on anion exchange chromatography, optimizing parameters like water quality, buffer salt grade, and ionic strength can be designed to eliminate ghost peaks [4].

References

lysergide tartrate solubility and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of lysergide and its tartrate salt.

Property Description / Value
Chemical Name Lysergide D-tartrate; (+)-lysergide; 9,10-didehydro-N,N-diethyl-6-methylergoline-8β-carboxamide D-tartrate salt [1] [2] [3]
Molecular Formula (Freebase) C₂₀H₂₅N₃O [1] [4]
Molecular Weight (Freebase) 323.4 g/mol [1] [4]
Form (Tartrate Salt) Odorless, white to off-white crystalline solid [1] [4] [2]. As a pharmaceutical product (MM120 ODT), it is formulated as an Orally Disintegrating Tablet [3].
Solubility (Tartrate Salt) The tartrate salt is water-soluble [1]. The freebase is soluble in chloroform, DMSO, and methanol [4].
Stability & Storage Light-sensitive, particularly in solution. Degrades unless protected from light and elevated temperatures. Store at -20°C in the dark [1] [4] [2].
pKa 7.5 (Uncertain) [4]

Stability Troubleshooting and FAQs

This section addresses common challenges and questions related to handling lysergide tartrate in a research setting.

Q1: What are the critical stability risks for lysergide in solution? The primary stability risks for lysergide in solution are light and temperature [1] [4]. It is highly susceptible to photochemical degradation and oxidative degradation. One study noted its airborne photolysis half-life could be as short as 18 minutes [4]. Always store solutions in amber glass or otherwise light-opaque containers at frozen temperatures (e.g., -20°C) [4] [2].

Q2: How should I handle lysergide to prevent decomposition?

  • Light Protection: Perform all procedures involving the solid or solution under subdued light or in a fume hood with the sash down to minimize light exposure.
  • Surface Interaction: Be aware that LSD can bind to glass containers in acidic solutions [1].
  • Container: Use amber glass vials for solutions. For long-term storage, consider neutral to slightly basic pH conditions to minimize binding to glass [1].

Q3: What is the recommended analytical method to verify lysergide purity and stability? A combination of techniques is used for identification and quantification.

  • Screening: Thin Layer Chromatography (TLC) with Ehrlich's reagent, which gives a blue/purple color with lysergide [1].
  • Confirmation/Quantification: HPLC with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) are standard for confirmation and quantification [1]. For GC-MS, the major ions in the mass spectrum include m/z = 323 (molecular ion), 221, 181, and 207 [1].
  • Urine Analysis: Commercial immunoassays are available, with a typical cutoff of 0.5 µg/L [1].

The following diagram illustrates the core workflow for maintaining lysergide stability during experiments:

Start Start Lysergide Experiment Light Use Amber Glassware Start->Light Temp Store at -20°C Light->Temp Analyze Analyze Sample Temp->Analyze Verify Verify Purity/Stability Analyze->Verify End Stable Experimental Data Verify->End

Pharmaceutical Development Context

The recent clinical development of this compound (referred to as MM120) provides practical insights into its optimized handling as a pharmaceutical agent.

  • Formulation: MindMed's MM120 is a pharmaceutically optimized form of LSD D-tartrate, formulated as an Orally Disintegrating Tablet (ODT) using Catalent's Zydis technology. This advanced formulation is designed for more rapid absorption, improved bioavailability, and reduced gastrointestinal side effects [3].
  • Clinical Dosing: Phase 2 and 3 trials for conditions like Generalized Anxiety Disorder (GAD) and Major Depressive Disorder (MDD) are investigating single doses of MM120 in the range of 25 µg to 200 µg (freebase equivalent) [5] [3]. The 100 µg dose has shown particularly promising efficacy [5] [3].
  • Control Status: Lysergide remains a Schedule I controlled substance under the UN 1971 Convention [1] [6]. All research must comply with relevant national and international regulations.

References

optimizing extraction efficiency for ergot alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Efficiency & Method Selection

The choice of extraction solvent and clean-up method significantly impacts recovery rates for different ergot alkaloids. The table below summarizes findings from recent studies to help you select an appropriate method.

Cereal/Matrix Optimal Extraction Solvent Clean-up Method Key Performance Metrics Citation
Multiple Cereals (rye, oat, wheat, baby food) Acidic, alkaline, and neutral conditions evaluated d-SPE with C18 sorbent Validated for 8 major EAs; Short chromatographic run (16 min) [1]
Rye & Bakery Products Ethyl acetate, methanol, 28% aqueous ammonia Solid-phase extraction (SPE) with basic aluminum oxide Superior overall recovery; LSD as internal standard improves precision [2]
Compound Feed Acetonitrile d-SPE with PSA and activated carbon Validated for 12 EAs; Recovery rates met regulatory requirements [3]
Wheat Acetonitrile with formic acid Not specified Recovery: 79-110%; LOQ: 1 μg/kg for all analytes [4]

Detailed Experimental Protocols

Here are two validated methods you can adapt for your work.

Protocol 1: Comprehensive Multi-Cereal Analysis (UPLC-MS/MS)

This method is designed for the simultaneous extraction and quantification of eight major ergot alkaloids and their epimers across various cereals [1].

  • Extraction: Weigh 5 g of a homogenized sample into a centrifuge tube. Add 25 mL of an extraction solvent. The study evaluated three different solvent conditions (acidic, alkaline, and neutral) to optimize efficiency.
  • Shaking & Centrifugation: Shake the mixture vigorously on a horizontal shaker for 30 minutes. Centrifuge at ≥4000 × g for 10 minutes.
  • Clean-up: Transfer the supernatant to a tube containing C18 sorbent for dispersive-SPE (d-SPE). Shake for an additional 10 minutes to remove interfering co-extractives, then centrifuge again.
  • Analysis: Inject the purified extract into a UPLC-MS/MS system. The optimized method features a short chromatographic runtime of 16 minutes.
Protocol 2: LC-FLD Analysis for Rye Products with Internal Standard

This protocol uses LSD as an internal standard to improve precision and compensate for losses during sample preparation, specifically for LC-FLD analysis [2].

  • Extraction: To a sample, add a mixture of ethyl acetate, methanol, and 28% aqueous ammonia. The two-phase system efficiently extracts the alkaloids.
  • Clean-up: Pass the extract through a solid-phase extraction cartridge packed with basic aluminum oxide. The alkaloids are collected in the eluate.
  • Concentration & Filtration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Critical Note: The study found that using "keeper" substances like ethylene glycol or glycerol to prevent analyte loss during evaporation was counterproductive, as they interfered with fluorescence detection. Reconstitute the dry residue in an appropriate mobile phase.
  • Filtration: Filter the final solution before injection. Use a PTFE or regenerated cellulose (RC) syringe filter, as PVDF and PET filters were found to leak substances that interfere with fluorescence detection.
  • Analysis: Analyze using LC-FLD with excitation/emission wavelengths set at 330 nm and 420 nm, respectively. Use LSD as an internal standard to correct for recovery variations, particularly for the more polar alkaloids like ergometrine.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in EA analysis.

Problem Possible Cause Solution
Low Recovery of Polar EAs (e.g., ergometrine) Incomplete extraction or clean-up discrimination against polar compounds. Use LSD as an internal standard to correct for physical losses [2]. Optimize SPE elution volumes to ensure complete recovery of polar fractions [2].
Poor Precision & Accuracy Inconsistent manual handling or analyte degradation. Incorporate an internal standard like LSD or dihydro-ergocristine. This corrects for volume changes and losses, significantly improving precision [2].
Epimerization & Degradation Exposure to light, high temperature, or extreme pH during extraction and storage. Store standard solutions in non-protic solvents at < -20°C [5]. Work under subdued light and control solvent pH to minimize epimerization [5] [2].
Matrix Interference in Chromatography Co-extracted compounds from complex matrices. Use selective clean-up with d-SPE (C18, PSA, carbon) or SPE (aluminum oxide) [1] [3]. Ensure final filtration with a compatible PTFE or RC syringe filter [2].

Workflow and Chemical Process Diagrams

The diagrams below outline the core analytical workflow and a key chemical challenge in EA analysis.

G Start Start Sample Prep Extract Extraction Solvent: ACN/Formic Acid or EtOAc/MeOH/NH₄OH Start->Extract Clean Clean-up Method: d-SPE (C18) or SPE (Al₂O₃) Extract->Clean Concentrate Concentration Evaporate to Dryness (NO Keeper) Clean->Concentrate Recon Reconstitution Mobile Phase Concentrate->Recon Filter Filtration PTFE or RC Syringe Filter Recon->Filter Analyze Instrumental Analysis LC-FLD or LC-MS/MS Filter->Analyze End Data Analysis Analyze->End

G EA Ergot Alkaloid (R-epimer) Intermediate Enol Intermediate EA->Intermediate  Epimerization Epi Epimer (S-epimer) Intermediate->Epi  Conversion Triggers Triggers: - Light (esp. UV) - High/Low pH - Heat Triggers->EA Avoid

References

method validation for lysergide quantitation in plasma

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Pharmacokinetics for Method Scoping

Before validating a method, understanding the expected concentration range and timeline of the analyte in the target matrix is crucial for defining the method's scope (range, LLOQ). The following data comes from a controlled clinical study of orally administered LSD [1].

Table: Key Pharmacokinetic Parameters of Oral LSD in Human Plasma

Parameter LSD 100 µg Dose LSD 200 µg Dose Notes
Maximum Plasma Concentration (C~max~) 1.3 ng/mL (1.2 - 1.9) 3.1 ng/mL (2.6 - 4.0) Geometric mean (95% CI) [1]
Time to C~max~ (T~max~) 1.4 hours 1.5 hours [1]
Elimination Half-Life (T~1/2~) 2.6 hours (2.2 - 3.4) Reported as 3.6 h in a prior study Geometric mean (95% CI) [1]
Subjective Effect Duration 8.2 ± 2.1 hours 11.6 ± 1.7 hours Mean ± SD [1]
EC~50~ (Subjective Effects) ~1 ng/mL (within subjects) ~1 ng/mL (within subjects) Half-maximal effective concentration [1]

This data suggests a method range of approximately 0.1 - 5 ng/mL is a reasonable starting point to cover both sub-EC50 and supra-C~max~ concentrations for typical doses, with intensive sampling expected within the first 12 hours post-administration [1].

Core Analytical Method Validation Parameters

According to ICH and other regulatory guidelines, your method must be validated for its intended use. The table below summarizes the key characteristics and typical acceptance criteria for a quantitative impurity test (which applies to drug quantification in a complex matrix like plasma) [2] [3] [4].

Table: Validation Parameters for a Lysergide Quantitation Method

Validation Parameter Definition & Purpose Typical Acceptance Criteria & Investigation Methods
Accuracy Closeness of results to the true value [5]. Recovery: 98-102% [3]. Assess via spiked plasma samples with known analyte concentrations [2] [5].
Precision Degree of scatter under defined conditions. Repeatability: RSD ≤ 2% for multiple injections of the same sample [3].
Repeatability: Same analyst, same equipment, short period [2] [5]. Intermediate Precision: RSD ≤ 2% across different days, analysts, or instruments [3].
Intermediate Precision: Variations within the same lab (different days, analysts) [2] [5].
Specificity Ability to measure the analyte despite other components [5]. Demonstrate no interference from blank plasma, anticoagulants, or common medications. Chromatographic resolution is key [2] [3].
Linearity & Range Linearity: Ability to produce results proportional to concentration [2]. Linearity: R² ≥ 0.99 [3]. A minimum of 5 concentrations [2] [5].
Range: Interval from low to high concentration with suitable precision/accuracy [2]. Range: Should cover expected concentrations (e.g., 0.1 - 5 ng/mL) [2].
LOD & LOQ LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [2] [3]. LOD: Signal-to-noise ratio ~3:1 [2] [3].
LOQ: Signal-to-noise ratio ~10:1, with demonstrated accuracy and precision [2] [3].
Robustness Capacity to remain unaffected by small, deliberate method variations [2] [5]. Test variations in LC conditions (mobile phase pH/composition, column temperature/lot, flow rate). Results should remain within acceptance criteria [2] [3].

Experimental Protocols & Workflows

Plasma Sample Collection and Preparation

Proper sample handling is critical for obtaining reliable results.

  • Collection: Collect whole blood into anticoagulant-treated tubes (e.g., EDTA lavender top or citrate light blue top). Heparin (green top) can be used but may be contaminated with endotoxin [6].
  • Plasma Separation: Centrifuge the blood at 1,000–2,000 x g for 10 minutes at refrigerated temperatures (e.g., 4°C). Carefully transfer the supernatant (plasma) using a pipette into a clean tube, avoiding the cell pellet [6].
  • Storage: If not analyzed immediately, aliquot plasma into small portions (e.g., 0.5 mL) and store at -20°C or lower. Avoid repeated freeze-thaw cycles [6].
Sample Preparation Workflow for LC-MS

The following diagram outlines a general sample preparation workflow suitable for plasma proteomics and small molecules, incorporating best practices from the search results.

Start Plasma Sample Step1 Dilution & Denaturation Dilute with buffer (e.g., Tris-HCl) Heat at 95°C for 15 min Start->Step1 Step2 Enzymatic Digestion Add trypsin/Lys-C Incubate at 37°C for 3h Step1->Step2 Step3 Reaction Quench Add 0.1% Trifluoroacetic Acid Step2->Step3 Step4 Peptide Clean-up & Desalting C18 Spintip or Cartridge Step3->Step4 Step5 LC-MS Analysis Step4->Step5

Note: While this workflow is based on protein digestion protocols [7] [8], the core principles of dilution, denaturation, clean-up, and LC-MS analysis are applicable. You would omit the enzymatic digestion step for small molecule LSD analysis.

LC-MS Analysis Parameters

Based on high-sensitivity proteomics workflows, the following parameters can serve as a starting point for micro-flow LC-MS, which offers high sensitivity and robustness for complex biological samples [8].

  • Column: C18 column (e.g., 1mm i.d. x 150 mm).
  • Flow Rate: 50 µL/min.
  • Mobile Phase: A: 0.1% Formic Acid in water; B: 0.1% Formic Acid in 80% Acetonitrile.
  • Gradient: 6-35% B over 60 minutes.
  • MS: Full MS scan (350-1550 m/z) at resolution 60,000; data-dependent top N MS/MS scans at resolution 15,000.

Troubleshooting Common Issues

Issue: Poor Chromatographic Peak Shape (Tailing, Fronting) or Low Sensitivity

  • Potential Cause & Solution: Incomplete removal of SDS from the lysis buffer can severely interfere with LC separation and MS ionization [7].
  • Troubleshooting Step: If using SDS, ensure robust clean-up. The SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) protocol, which uses paramagnetic beads, is highly effective for removing SDS and other contaminants. Include extra wash steps (e.g., with 80% ethanol) to eliminate traces of detergent [7].

Issue: High %RSD in Precision Tests

  • Potential Cause & Solution: Inconsistent sample preparation or instrument performance [3].
  • Troubleshooting Step: Check autosampler calibration and pipetting accuracy. Using an automated liquid handling platform can drastically improve the reproducibility of sample preparation steps, such as dilution, reagent addition, and digestion, leading to much lower technical variability [8].

Issue: Low Number of Protein/Analyte Identifications in Plasma

  • Potential Cause & Solution: The immense dynamic range of plasma protein concentrations can mask low-abundance analytes [7].
  • Troubleshooting Step: For deeper profiling, consider coupling your sample preparation workflow (like SP3) with commercial depletion spin columns that remove high-abundance plasma proteins (e.g., albumin). This has been shown to result in a two-fold increase in the number of quantified proteins from plasma [7].

References

Mobile Phase Optimization Strategy for Ionizable Compounds

Author: Smolecule Technical Support Team. Date: February 2026

For ionizable compounds, the primary goal of mobile phase optimization is to control analyte retention and separation selectivity by manipulating the pH and composition of the mobile phase [1] [2]. A structured, four-step approach is recommended to navigate this complexity efficiently [3].

1. Method Scouting: The process begins by screening different column chemistries (e.g., C18, phenyl, polar embedded) and mobile phase conditions to find a promising starting point. For initial method scouting, a simple gradient (e.g., from 5% to 95% organic modifier over 10-20 minutes) can help assess the separation profile [3].

2. Method Optimization: Once a suitable column and mobile phase type are identified, fine-tuning is critical. The table below outlines key parameters to optimize for controlling the separation of ionizable compounds.

Parameter Optimization Goal Key Considerations

| Mobile Phase pH | Maximize resolution & selectivity [1] | - Choose a buffer with a pKa within ±1 unit of the desired pH [2].

  • For basic analytes, use a low pH (e.g., 2-3) to suppress ionization and increase retention on RP columns [4]. | | Buffer Concentration | Ensure consistent pH & peak shape [2] | - Typically 5-100 mM; start with 10-20 mM [2].
  • Higher concentration can improve peak shape but may increase viscosity/backpressure and risk precipitation with organic solvent. | | Organic Modifier | Adjust retention time & efficiency [1] | - Acetonitrile: Higher elution strength, lower viscosity.
  • Methanol: Lower elution strength, different selectivity. | | Gradient Profile | Balance analysis time & resolution [3] | - Optimize gradient slope (e.g., %B/min) and initial/final %B to resolve critical pairs. |

3. Robustness Testing: Deliberately vary key method parameters (e.g., pH ±0.2, organic % ±2%, temperature ±5°C) to understand their impact on critical quality attributes like resolution and retention time. This identifies the "method operable design region" and ensures reliability [3].

4. Method Validation: Finally, the method is validated to ensure it is fit for its intended purpose, testing parameters such as accuracy, precision, and linearity [3].

HPLC Mobile Phase Troubleshooting FAQ

Here are answers to common problems encountered during method development and routine analysis.

Q1: Why is my backpressure too high or increasing?

  • Potential Causes & Solutions:
    • Blocked frit: Caused by particulate matter in sample or mobile phase. Solution: Filter samples and mobile phases. Backflush the column (if permitted) or replace the guard column/column [4].
    • Buffer precipitation: High-concentration buffers can precipitate when mixed with organic solvent. Solution: Ensure buffer concentration is not too high; prepare mobile phase consistently (e.g., always mix buffer and organic solvent in the same order) [2].
    • Contaminated stationary phase: Sample matrix can build up on the column. Solution: Implement a regular column cleaning procedure with strong solvents as per the manufacturer's instructions [4].

Q2: Why are my peaks tailing or fronting?

  • Potential Causes & Solutions:
    • Silanol interactions (for basic analytes): Secondary interaction with acidic silanol groups on the silica gel. Solution: Use a lower mobile phase pH (e.g., 2-3), a buffer with higher ionic strength, or a specially designed "base-deactivated" column that is more inert [4].
    • Column overload: Too much mass injected onto the column. Solution: Reduce the injection volume or sample concentration [4].
    • Inappropriate injection solvent: The sample solvent is stronger than the mobile phase. Solution: Ensure the sample is dissolved in a solvent that is weaker than or similar to the starting mobile phase composition [4].

Q3: Why are my retention times shifting or fluctuating?

  • Potential Causes & Solutions:
    • Insufficient column equilibration: The column has not reached a stable state with the new mobile phase. Solution: After a change in mobile phase composition, flush with at least 10-15 column volumes before analysis [4].
    • Mobile phase inconsistency/evaporation: The organic solvent, particularly acetonitrile, can evaporate from the mobile phase reservoir, changing its composition. Solution: Prepare fresh mobile phase daily and ensure solvent reservoirs are tightly sealed [4].
    • Small leaks or air in pump: Can cause slight variations in flow rate. Solution: Check for leaks and ensure mobile phases are properly degassed [4].

Q4: Why is my baseline drifting or noisy?

  • Potential Causes & Solutions:
    • UV-absorbing solvents: In gradient runs, the UV absorbance of the two mobile phase components may not match. Solution: Use high-purity "HPLC-grade" solvents and UV-transparent additives like formic acid or ammonium acetate where possible [2].
    • Contamination: Contaminants in the mobile phase or from the sample can build up and elute over time. Solution: Use high-purity reagents and clean the system regularly [4].
    • Air bubbles: Can cause spikes and noise in the baseline. Solution: Thoroughly degas all mobile phases before use [4].

Systematic Troubleshooting Workflow

When problems arise, a systematic approach is more effective than random checks. The following diagram outlines a logical troubleshooting workflow based on the symptoms you observe.

troubleshooting_workflow start Start Troubleshooting pressure_issue Pressure Abnormal? start->pressure_issue peak_issue Peak Shape Abnormal? pressure_issue->peak_issue No pressure_high Pressure Too High pressure_issue->pressure_high Yes pressure_low Pressure Too Low/Low Pressure pressure_issue->pressure_low pressure_fluctuating Pressure Fluctuating pressure_issue->pressure_fluctuating retention_issue Retention Time Unstable? peak_issue->retention_issue No peak_tailing Peak Tailing peak_issue->peak_tailing Yes peak_fronting Peak Fronting peak_issue->peak_fronting peak_splitting Peak Splitting peak_issue->peak_splitting baseline_issue Baseline Noisy/Drifting? retention_issue->baseline_issue No retention_shift Retention Time Shifting retention_issue->retention_shift Yes retention_short Retention Time Shortened retention_issue->retention_short retention_long Retention Time Lengthened retention_issue->retention_long check_contamination Column contamination baseline_issue->check_contamination Check: check_uv_solvents UV-absorbing solvents baseline_issue->check_uv_solvents Check: check_air_bubbles Air bubbles baseline_issue->check_air_bubbles Check: check_blockage Blocked frit/capillary pressure_high->check_blockage Check: check_buffer_precip Buffer precipitation pressure_high->check_buffer_precip Check: check_leak System leak pressure_low->check_leak Check: check_degassing Air in pump/degasser pressure_low->check_degassing Check: pressure_fluctuating->check_leak Check: pressure_fluctuating->check_degassing Check: check_pump_seals Faulty pump seals/valves pressure_fluctuating->check_pump_seals Check: check_silanol Silanol interactions (pH) peak_tailing->check_silanol Check: check_column_overload Column overloading peak_tailing->check_column_overload Check: peak_fronting->check_column_overload Check: peak_fronting->check_contamination Check: peak_splitting->check_blockage Check: check_injection_solvent Inappropriate injection solvent peak_splitting->check_injection_solvent Check: retention_shift->check_leak Check: check_equilibration Insufficient equilibration retention_shift->check_equilibration Check: check_mobile_phase Mobile phase composition retention_short->check_mobile_phase Check: check_column_damage Aged/damaged column retention_short->check_column_damage Check: check_flow_rate Reduced flow rate retention_long->check_flow_rate Check: check_evaporation Solvent evaporation retention_long->check_evaporation Check:

This workflow provides a logical path from a observed symptom to its most likely causes. For comprehensive troubleshooting guides, you can refer to resources like the YMC (U)HPLC Troubleshooting Guide [4] and the CHROMacademy HPLC Troubleshooting Masterclass [5].

References

Technical Support Center: Troubleshooting Matrix Effects in LSD Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What are matrix effects in LC-MS/MS bioanalysis? Matrix effects are the direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. In practice, this often manifests as the suppression or enhancement of the analyte's ionization efficiency in the mass spectrometer, leading to inaccurate quantification [1] [2].

2. Why is LSD analysis particularly susceptible to matrix effects? LSD is analyzed at very low concentrations (pg–ng/mL) in complex biological fluids like plasma [3] [4]. The presence of co-eluting compounds from the matrix, such as phospholipids or exogenous substances like polyethylene glycols (PEGs) used as urine markers, can significantly impact the ionization of LSD and its metabolites [5] [6].

3. Which ionization source is more prone to matrix effects? The electrospray ionization (ESI) source is generally recognized as being more susceptible to matrix effects compared to the atmospheric pressure chemical ionization (APCI) source. This is because in ESI, ionization occurs in the liquid phase, where co-eluting compounds can compete for charge. In APCI, ionization occurs in the gas phase, which generally makes it less vulnerable to these interferences [1] [7].

4. What is the best internal standard to compensate for matrix effects? A stable isotope-labeled (SIL) internal standard (e.g., LSD-d3) is considered the gold standard. Its chemical properties are nearly identical to the native analyte, meaning it will co-elute chromatographically and experience nearly the same matrix effect, thereby providing optimal compensation [3] [2].


Troubleshooting Guide: Assessment and Mitigation of Matrix Effects

The following table summarizes the core strategies for evaluating and addressing matrix effects.

Strategy Core Principle Key Advantage Key Disadvantage/Limitation
Sample Preparation Optimization Removes interfering matrix components before LC-MS analysis [7]. Most effective way to circumvent ion suppression at the source. No single technique removes all interferences; may require method development.
Chromatographic Separation Separates the analyte from co-eluting matrix interferents in time [8]. Directly addresses the root cause of LC-MS matrix effects. Requires method development; may increase run times.
Internal Standard Use Uses a similar compound to correct for signal loss/enhancement [2]. Potent tool for mitigating inaccuracies from matrix effects. Requires a suitable compound; SIL-IS is best but can be expensive.
Ionization Source Switching Switching from ESI to APCI [1] [2]. APCI is generally less susceptible to matrix effects. Not suitable for all analytes (e.g., thermally labile or high molecular weight).

Detailed Experimental Protocols

Qualitative Assessment: Post-Column Infusion

This method helps visually identify regions of ion suppression/enhancement throughout the chromatographic run [2] [9].

  • Objective: To create a "matrix effect profile" and determine if the analyte elutes in a region of interference.
  • Equipment: LC-MS/MS system, syringe pump.
  • Procedure:
    • Prepare a neat solution of the analyte (e.g., LSD) at a concentration that provides a consistent signal.
    • Using a syringe pump, continuously infuse this solution post-column into the MS, mixing with the LC effluent.
    • Inject a blank, extracted biological matrix (e.g., drug-free plasma) onto the LC column.
    • Monitor the ion chromatogram for the infused analyte. A constant signal indicates no matrix effect. A dip in the signal indicates ion suppression; a peak indicates ion enhancement [9].
  • Interpretation: The analyte's retention time should be adjusted to elute in a "quiet" region with minimal signal disturbance.
Quantitative Assessment: Post-Extraction Spiking (Matrix Factor)

This method, introduced by Matuszewski et al., provides a numerical value (Matrix Factor) for the extent of the matrix effect [1] [2].

  • Objective: To quantitatively calculate the degree of ion suppression or enhancement.
  • Equipment: LC-MS/MS system.
  • Procedure:
    • Prepare a neat standard solution of the analyte at a known concentration (Set A).
    • Extract blank matrix from at least six different sources. After extraction, spike the same concentration of analyte into the extracted blank (Set B).
    • Analyze both sets and record the peak areas.
    • Calculate the absolute Matrix Factor (MF) as: MF = Peak Area (Set B) / Peak Area (Set A)
    • An MF of 1 indicates no effect, <1 indicates suppression, and >1 indicates enhancement [1].
    • To assess compensation, calculate the IS-normalized MF: IS-normalized MF = MF (Analyte) / MF (Internal Standard) A value close to 1.0 indicates effective compensation by the IS [2].

The workflow for this quantitative assessment is outlined below:

Start Start Quantitative ME Assessment PrepA Prepare Neat Standard Solution (Set A) Start->PrepA PrepB Prepare Post-Extraction Spiked Matrix from ≥6 lots (Set B) PrepA->PrepB Analyze Analyze Sets A & B with LC-MS/MS PrepB->Analyze CalcAbs Calculate Absolute Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) Analyze->CalcAbs CalcNorm Calculate IS-Normalized MF Normalized MF = MF (Analyte) / MF (IS) CalcAbs->CalcNorm Interpret Interpret Results CalcNorm->Interpret End End Interpret->End

Sample Preparation Techniques to Reduce Matrix Effects

Optimizing sample clean-up is one of the most effective ways to reduce matrix effects [7].

  • Protein Precipitation (PPT):
    • Procedure: A common protocol involves adding a precipitant (e.g., acetonitrile) to the plasma sample (e.g., 2:1 ratio), vortexing, and centrifuging. The supernatant is then collected for analysis [7].
    • Limitation: PPT is simple but leaves behind many phospholipids, a major source of ion suppression. Using zirconia-coated phospholipid removal plates can significantly improve clean-up [7].
  • Liquid-Liquid Extraction (LLE):
    • Procedure: Adjust the pH of the aqueous matrix (e.g., plasma) to ensure the analyte is uncharged. Extract with an organic solvent (e.g., ethyl acetate or MTBE). Evaporate the organic layer and reconstitute for analysis [7].
    • Advantage: Effectively removes phospholipids and other non-polar interferences.
  • Solid-Phase Extraction (SPE):
    • Procedure: Use selective sorbents (e.g., mixed-mode cation-exchange polymers) that retain the analyte while allowing impurities like phospholipids to pass through. The analyte is then eluted with a suitable solvent [7].
    • Advantage: Provides excellent clean-up and analyte concentration.

The decision-making process for selecting a sample preparation method is visualized below:

Start Start Sample Prep Selection Goal Goal: Remove Phospholipids and Matrix Interferences Start->Goal Option1 Protein Precipitation (PPT) Goal->Option1 Option2 Liquid-Liquid Extraction (LLE) Goal->Option2 Option3 Solid-Phase Extraction (SPE) (Mixed-Mode Sorbents) Goal->Option3 Opt1_Note Note: Simple but less effective. Consider zirconia-coated plates for phospholipid removal. Option1->Opt1_Note Decision Choose technique based on required cleanliness, recovery, and throughput. Opt1_Note->Decision Opt2_Note Note: Effective for phospholipid removal. Requires pH adjustment. Option2->Opt2_Note Opt2_Note->Decision Opt3_Note Note: Excellent clean-up and analyte concentration. Option3->Opt3_Note Opt3_Note->Decision

References

troubleshooting pressure spikes in LSD analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on HPLC Pressure Spikes

The table below summarizes common causes and initial solutions for pressure spikes in HPLC systems, which are directly applicable to LSD analysis methods.

Question Brief Answer Primary Causes Immediate Actions
Why did my system pressure suddenly spike? Likely a partial blockage in the flow path [1] [2]. Clogged inlet frit or guard column; particulate contamination in sample or mobile phase; solvent precipitation [1] [2] [3]. Check and replace guard column; flush system with strong solvent [2] [3].
My pressure increases every time I inject a sample. What's wrong? The sample itself may be causing a blockage [3]. Insoluble matter in the sample; sample precipitating upon mixing with the mobile phase [3]. Re-prepare and filter the sample through a 0.2 µm filter; check sample solvent compatibility with mobile phase [2] [4].
Pressure is high, but all peaks look normal. Is this a problem? Yes, it indicates a developing flow restriction [3]. Gradual buildup of contaminants on the column inlet frit; mobile phase issues [2] [3]. Monitor pressure trend; replace guard column; flush and clean the analytical column [2].
How can I tell if the problem is the column or the instrument? Isolate the problem by disconnecting the column [1] [3]. Blockage in the column itself vs. blockage in system tubing, injector, or in-line filters [1]. Disconnect column at the inlet; if pressure remains high with flow on, the blockage is in the system upstream of the column [3].

Troubleshooting Guide: A Step-by-Step Approach

For a systematic diagnosis, follow the workflow below to pinpoint the source of a pressure spike. The diagram outlines the logical procedure, and the text provides the detailed protocols.

Start Start: Pressure Spike Step1 Check Guard Column / In-line Filter Start->Step1 Step2 Inspect Column Inlet Frit Step1->Step2 Pressure still high ResultCol Problem Found: Replace or Clean Component Step1->ResultCol Pressure normalizes Step3 Isolate System Section Step2->Step3 Pressure still high Step2->ResultCol Pressure normalizes (Backflush column) Step4 Check for Precipitate Step3->Step4 Pressure high in system Step3->ResultCol Pressure normal (Column is clogged) Step5 Check Autosampler & Injector Step4->Step5 No precipitate ResultMobi Problem Found: Remake Mobile Phase Step4->ResultMobi Precipitate found Step6 Check Detector Flow Cell Step5->Step6 Pressure still high ResultSys Problem Found: Clean or Replace Component Step5->ResultSys Pressure normalizes Step6->ResultSys Pressure normalizes (Clean cell)

Follow these detailed protocols for each step in the diagram:

  • Step 1 & 2: Check Guard Column and Analytical Column

    • Action: Replace the guard column first, as it is a sacrificial component designed to protect the main column [2]. If pressure remains high, disconnect the analytical column and inspect the inlet frit for discoloration or particles. If blocked, you can try backflushing the column: connect the outlet to the pump (reversing the flow direction) and flush at half the normal flow rate for 10-20 minutes with a strong solvent [3]. Note: Check the column manufacturer's instructions, as not all columns can be backflushed.
  • Step 3: Isolate the System (Pump, Tubing, Injector)

    • Action: To determine if the blockage is in the instrument or the column, disconnect the column at the inlet. Use a union or a "zero dead volume" connector to join the tubing. Set a normal flow rate (e.g., 1 mL/min). If the pressure remains high, the blockage is in the system upstream of the column [1] [3].
  • Step 4: Check the Mobile Phase and Solvent Lines

    • Action: Inspect the solvent bottles for visible particles or microbial growth [3]. Remake and filter the mobile phase using high-purity solvents and 0.2 µm filters. For buffer-organic mixes, ensure compatibility to prevent precipitation; a simple test is to mix the two in a beaker to check for cloudiness [3].
  • Step 5 & 6: Check the Autosampler and Detector

    • Action (Autosampler): A common location for blockage is the injector needle and its associated tubing. Consult the instrument manual for instructions on cleaning or sonicating these parts [3].
    • Action (Detector): A blocked detector flow cell will cause high pressure. This requires careful cleaning according to the manufacturer's protocol, often involving flushing with specific solvents like 0.1N nitric acid for inorganic deposits or 6M guanidine hydrochloride for proteins [3]. If unsure, contact a service engineer.

Experimental Protocol: Sample Preparation for LSD Analysis

Proper sample preparation is the most effective way to prevent pressure spikes. While the search results do not provide a specific protocol for LSD, the general principles for biological samples are highly relevant [5].

  • Sample: Body fluids (e.g., blood, plasma, urine).
  • Goal: Remove proteins and particulate matter that can clog the HPLC system.

Detailed Workflow:

  • Protein Precipitation:
    • Add a 3:1 ratio of organic solvent (e.g., acetonitrile or methanol) to the sample volume in a centrifuge tube [2].
    • Vortex mix vigorously for 30-60 seconds.
    • Centrifuge at high speed (e.g., 10,000-15,000 x g) for 10 minutes. This will pellet the precipitated proteins and other insoluble material.
  • Filtration:
    • Carefully transfer the clear supernatant to a new tube.
    • Pass the supernatant through a 0.2 µm syringe filter (nylon or PVDF) into a clean HPLC vial [2] [4]. This step is critical for removing any remaining particulates.
  • (Optional) Solid-Phase Extraction (SPE): For complex matrices or to achieve lower detection limits, an SPE step can be incorporated after protein precipitation to further clean and concentrate the LSD analyte [2].

Pressure Spike Prevention Plan

Adopting these best practices will minimize downtime and ensure reliable data.

  • Sample Filtration: Always filter samples through a 0.2 µm filter before injection. This is the single most important step for prevention [2] [4].
  • Mobile Phase Management: Use HPLC-grade solvents. Always filter buffers and aqueous mobile phases. Degas solvents to prevent bubble-related pressure fluctuations [4].
  • System Maintenance: Use a guard column before your analytical column and replace it regularly [2]. Implement a regular system flushing protocol, especially after using buffers: flush with water (e.g., 15-20 column volumes) followed by a high-percentage organic solvent (e.g., 80% acetonitrile or methanol) for storage [2] [3].
  • Monitoring: Keep a log of normal system pressure. A gradual increase over time is an early warning that maintenance is needed [2].

Information Context and Limitations

The troubleshooting guidance is based on general HPLC principles from chromatography experts [1] [2] [3]. Please note that a specific, peer-reviewed HPLC method for LSD analysis was not found in the current search results. The mentioned 1978 method [5] is outdated, and modern UPLC/MS-MS methods are likely standard for LSD analysis today.

References

MM120 versus SSRIs for anxiety disorder efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Treatment Profile Comparison

The table below summarizes the core differences based on available clinical trial data.

Feature MM120 (Lysergide) Selective Serotonin Reuptake Inhibitors (SSRIs)
Mechanism of Action Pharmacologically optimized LSD; acts on multiple serotonin receptors (e.g., 5-HT2A) [1]. Inhibits presynaptic serotonin reuptake, increasing synaptic serotonin levels [2].
Onset of Action Anxiety reduction observed within 24 hours [3] [4]. Requires several weeks for full anxiolytic effect [4] [5].
Dosing Frequency Single dose with effects lasting up to 12 weeks in clinical trials [3] [6]. Daily administration [3].
Magnitude of Efficacy (Effect Size) Effect size vs. placebo: 0.7 to 0.8 (in GAD trials) [3] [4]. Effect size vs. placebo: ~0.3 (in GAD trials) [3] [4].

| Clinical Response/Remission Rates | At 4 weeks (GAD): 78% response, 50% remission [1]. At 12 weeks (GAD): 65% response, 48% remission [1]. | A meta-analysis found higher SSRI doses within the therapeutic range were associated with greater symptom improvement [5]. | | Key Adverser Events | Common on dosing day: Illusions, euphoria, anxiety, nausea, headache (generally mild-to-moderate and transient) [1] [6]. | Common: Prolonged side effect burden (e.g., sexual dysfunction, weight gain). Associated with initial anxiogenic effects and withdrawal symptoms upon discontinuation [3] [2]. |


Experimental Protocols and Signaling Pathways

The divergent profiles of MM120 and SSRIs stem from their distinct mechanisms at the molecular and neurocircuitry levels.

Proposed Mechanisms and Signaling Pathways

The diagrams below contrast the primary molecular pathways for SSRIs and psychedelics like MM120.

G SSRI SSRI Administration SERT SERT Inhibition SSRI->SERT 5HT_Synapse Serotonin Synapse SERT->5HT_Synapse Synaptic_5HT Increased Synaptic Serotonin 5HT_Synapse->Synaptic_5HT PreSynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor (Initial Activation) Synaptic_5HT->PreSynaptic_5HT1A PostSynaptic_5HT1A Postsynaptic 5-HT1A (Anxiolytic Effect) Synaptic_5HT->PostSynaptic_5HT1A 5HT3_5HT2C 5-HT2C / 5-HT3 Receptors (Anxiogenic Potential) Synaptic_5HT->5HT3_5HT2C PreSynaptic_5HT1A->Synaptic_5HT Reduces 5-HT Release

SSRI Mechanism and Timecourse: SSRIs work by blocking the serotonin transporter (SERT), leading to a gradual increase in extracellular serotonin. The delayed anxiolytic effect is partly due to the initial overstimulation of presynaptic 5-HT1A autoreceptors and somatodendritic 5-HT1A receptors, which inhibit serotonin release. Over weeks, these receptors desensitize, allowing for sustained serotonin release and postsynaptic 5-HT1A activation, which mediates the therapeutic effect. Activation of other receptors like 5-HT2C and 5-HT3 may contribute to side effects [2].

G MM120 MM120 (Lysergide) 5HT2A_Agonism Agonism at 5-HT2A Receptors MM120->5HT2A_Agonism Neuroplasticity Promotes Neuroplasticity & Neurite Growth 5HT2A_Agonism->Neuroplasticity Glutamate_Release Increased Glutamate Release 5HT2A_Agonism->Glutamate_Release Network_Reset Potential 'Network Reset' & Reorganization of Functional Networks Neuroplasticity->Network_Reset BDNF Increased BDNF Expression Glutamate_Release->BDNF BDNF->Neuroplasticity

Proposed MM120 (Psychedelic) Mechanism: MM120's primary mechanism is agonist activity at the 5-HT2A serotonin receptor. This agonism is believed to trigger a cascade of intracellular events, leading to increased glutamate release and elevated Brain-Derived Neurotrophic Factor (BDNF) levels. This promotes rapid neuroplasticity—the brain's ability to form new neural connections—which may facilitate a "reset" of maladaptive neural circuits underlying anxiety disorders. This rapid neurobiological change is hypothesized to underlie the quick and sustained therapeutic effects observed in clinical trials [1].

Key Clinical Trial Methodologies

The robust efficacy data for both drug classes come from rigorous, randomized controlled trials.

  • MM120 Phase 2b Trial (GAD) [6]:

    • Design: Multicenter, double-blind, placebo-controlled, dose-finding study.
    • Participants: 198 adults with moderate-to-severe GAD (HAM-A score ≥20).
    • Intervention: Single administration of MM120 (25 µg, 50 µg, 100 µg, or 200 µg) versus placebo.
    • Endpoints: Primary outcome was change from baseline in HAM-A score at week 4. Assessments were conducted by independent central raters blinded to treatment allocation.
    • Key Finding: A statistically significant dose-response relationship was established, with 100 µg and 200 µg doses showing the greatest efficacy.
  • SSRI/SNRI Meta-Analysis (Anxiety Disorders) [5]:

    • Design: Systematic review and meta-analysis of 57 randomized placebo-controlled trials.
    • Participants: 16,056 adult patients across various anxiety disorders.
    • Data Analysis: Linear mixed model analysis based on weekly outcome data over 12 weeks to map the time course of treatment response.
    • Key Finding: SSRIs showed a linear model of improvement over time, and higher doses of SSRIs were associated with greater symptom improvement.

Key Takeaways for Researchers

  • Paradigm Shift in Dosing: MM120 challenges the chronic daily dosing model of SSRIs with a single-administration, intermittent dosing paradigm that offers sustained effects [3] [6].
  • Distinct Efficacy and Safety: MM120 demonstrates a larger effect size and rapid onset but induces acute, transient perceptual effects. SSRIs have a delayed onset and a different, more prolonged side effect profile [3] [4] [6].
  • Novel Mechanism: The therapeutic action of MM120 appears to be mediated primarily through 5-HT2A receptor agonism and promoted neuroplasticity, a fundamental departure from the SERT inhibition of SSRIs [1].

MM120 represents a potential breakthrough in the treatment of anxiety disorders, which have seen little pharmaceutical innovation in decades [1]. Its development is ongoing, with Phase 3 trials for Generalized Anxiety Disorder (GAD) and Major Depressive Disorder (MDD) underway [3] [1].

References

lysergide vs psilocybin therapeutic index comparison

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Pharmacological and Clinical Data

For research and development decisions, a deeper understanding of the quantitative data from recent direct-comparison studies is essential.

Table 1: Direct Clinical Comparison of Acute Effects (Healthy Subjects) [1] This table summarizes findings from a double-blind, placebo-controlled, crossover study directly comparing LSD and psilocybin.

Parameter 100 μg LSD 200 μg LSD 15 mg Psilocybin 30 mg Psilocybin
Overall Subjective Effect Intensity Comparable to 30 mg psilocybin Comparable to 30 mg psilocybin, but higher ratings on ego-dissolution and anxiety Clearly weaker than both LSD doses and 30 mg psilocybin Comparable to both 100 μg and 200 μg LSD
Mean Effect Duration ~8.2 hours ~11.6 hours Information missing ~4.9 hours
Cardiovascular Effects Increased heart rate more than psilocybin Increased heart rate more than psilocybin Increased blood pressure more than LSD Increased blood pressure more than LSD
Endocrine Effects Increased plasma cortisol, prolactin, oxytocin, and BDNF Increased plasma cortisol, prolactin, oxytocin, and BDNF Increased plasma cortisol, prolactin, and oxytocin; no significant change in BDNF Increased plasma cortisol, prolactin, and oxytocin; no significant change in BDNF

Table 2: Inclusion in Broader Psychedelic Comparison (Healthy Subjects) [2] This data comes from a similar study that also included mescaline, providing a wider context. Doses were selected to be subjectively equivalent.

Parameter 100 μg LSD 20 mg Psilocybin 500 mg Mescaline
Overall Subjective Effect Intensity Comparable to 20 mg psilocybin and 500 mg mescaline Comparable to 100 μg LSD and 500 mg mescaline Comparable to 100 μg LSD and 20 mg psilocybin
Mean Effect Duration 8.2 hours 4.9 hours 11.1 hours
Tolerability Good, with fewer subacute adverse effects than mescaline Good, with fewer subacute adverse effects than mescaline Good, but induced slightly more subacute adverse effects (12-24h)

Experimental Protocols from Key Studies

The high-quality data presented above rely on rigorous clinical methodologies. Here are the detailed protocols from the cited direct-comparison studies.

1. Direct LSD vs. Psilocybin Study Protocol [1]

  • Design: Double-blind, placebo-controlled, randomized crossover.
  • Participants: 28 healthy adults (14 women, 14 men).
  • Sessions: Each participant attended five separate 25-hour sessions.
  • Interventions: Placebo, LSD (100 µg and 200 µg), and psilocybin (15 mg and 30 mg). A double-dummy method was used (both substances and placebos were administered in each session).
  • Washout Period: At least 10 days between sessions to prevent carryover effects.
  • Outcome Measures:
    • Subjective Effects: Repeatedly assessed using Visual Analog Scales (VAS), the Adjective Mood Rating Scale (AMRS), and the 5 Dimensions of Altered States of Consciousness (5D-ASC) questionnaire.
    • Autonomic Effects: Blood pressure, heart rate, and body temperature monitored regularly.
    • Pharmacokinetics: Plasma concentrations of LSD and psilocin measured over 24 hours.
    • Endocrine Effects: Plasma levels of BDNF, prolactin, cortisol, and oxytocin measured at multiple time points.

2. Extended Comparison Protocol (incl. Mescaline) [2]

  • Design: Double-blind, placebo-controlled, randomized crossover.
  • Participants: 32 healthy adults (16 women, 16 men).
  • Interventions: Placebo, LSD (100 µg), psilocybin (20 mg), and mescaline (300 mg or 500 mg). The mescaline dose was increased mid-study to achieve subjective effect intensity equivalent to the other substances.
  • Washout Period: Minimum of 10 days.
  • Outcome Measures: Similar to the protocol above, focusing on subjective and autonomic effects, pharmacokinetics, and biomarkers (oxytocin, BDNF).

Mechanisms of Action and Research Considerations

The following diagram illustrates the shared and distinct neurological pathways associated with LSD and psilocybin, which underlie their therapeutic effects.

G cluster_legend Key: Oral Administration Oral Administration Psilocybin Psilocybin Oral Administration->Psilocybin LSD LSD Oral Administration->LSD Psilocin (Active Metabolite) Psilocin (Active Metabolite) Psilocybin->Psilocin (Active Metabolite)  Dephosphorylation 5-HT2A Receptor Agonism 5-HT2A Receptor Agonism LSD->5-HT2A Receptor Agonism Dopamine D1-3 Receptor Agonism Dopamine D1-3 Receptor Agonism LSD->Dopamine D1-3 Receptor Agonism Psilocin (Active Metabolite)->5-HT2A Receptor Agonism SERT Inhibition SERT Inhibition Psilocin (Active Metabolite)->SERT Inhibition Therapeutic Effects Therapeutic Effects (Neuroplasticity, Anti-inflammation, Ego-dissolution, Emotional release) 5-HT2A Receptor Agonism->Therapeutic Effects SERT Inhibition->Therapeutic Effects Dopamine D1-3 Receptor Agonism->Therapeutic Effects psilocybin_path Psilocybin-specific pathway lsd_path LSD-specific pathway shared Shared pathway

Beyond the core pharmacology, several factors are critical for designing ethical and effective clinical trials:

  • Set and Setting: The psychological state of the participant ("set") and the physical and interpersonal environment ("setting") are crucial determinants of the experience and therapeutic outcome [3] [4]. All modern trials include extensive psychological preparation and a supportive environment during dosing sessions.
  • Therapeutic Framework: Psychedelic administration is not a standalone drug treatment. It is embedded within a broader therapeutic process that includes preparation sessions, supported dosing sessions, and integration therapy afterward to help process the experience [5].
  • Safety and Contraindications: Both substances are physiologically very safe and non-addictive [3] [4]. Key risks are psychological, such as acute anxiety ("bad trip"). Absolute contraindications include a personal or family history of psychosis, severe cardiovascular disease, and pregnancy [3].

Conclusion and Research Outlook

The field is rapidly evolving, with ongoing research exploring their use in anorexia nervosa [5], Alzheimer's disease [6], and autism spectrum disorder [7]. Future work will likely focus on optimizing dosing protocols, identifying biomarkers for patient stratification, and further elucidating the link between acute subjective experiences and long-term therapeutic outcomes.

References

clinical response rates MM120 versus benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Data Comparison

Feature MM120 (Lysergide D-tartrate) Benzodiazepines
Recent Clinical Trial Data Positive results from a Phase 2b trial published in 2025 [1]; Phase 3 trials ongoing [2]. Limited specific clinical trial data found in search results; information is largely based on prescribing trends and reviews [3] [4].

| Efficacy (in GAD) | At Week 12 (Phase 2b):65% clinical response rate (≥50% reduction in HAM-A score) [5] [6]. • 48% clinical remission rate (HAM-A score ≤7) [5] [6]. • -21.9 points mean change in HAM-A score (vs. -14.2 for placebo) [6]. | General efficacy for anxiety is well-established [4]. No specific, comparable 12-week clinical response or remission rates for GAD were found in the search results. | | Onset of Action | Rapid; significant reduction in anxiety symptoms observed as early as Day 1 and sustained through Week 12 [5]. | Fast-acting; suitable for acute anxiety, with effects typically felt within an hour [4]. | | Dosing Regimen | Single dose (100 µg) demonstrated durable effects for up to 12 weeks in a Phase 2b trial [5] [1]. | Typically prescribed for daily or as-needed (PRN) use [4]. Long-term daily use is common but controversial [3] [4]. | | Common Adverse Events | On dosing day: Illusions, hallucinations, euphoric mood, anxiety, nausea, and headache [5] [1]. The 100 µg dose had a 97.5% rate of any adverse event [5]. | Dependence, cognitive impairment, sedation, motor coordination issues, and risk of falls [3] [4]. | | Major Risks | Adverse events were mostly mild to moderate, transient, and occurred on the dosing day [6]. No signals of suicidality were reported [5]. | Dependence (can occur after two weeks of use) [4], withdrawal (can be life-threatening) [4], and fatal overdose, especially when combined with other CNS depressants like opioids [3]. |


Experimental Protocols & Research Context

The differing nature of the available data for MM120 and benzodiazepines reflects their stages of development. The following workflow outlines the clinical trial process that generates data for investigational drugs like MM120, which is a path that benzodiazepines largely completed decades ago.

Start Start Clinical Trial Phase1 Phase 1 Start->Phase1 Phase2 Phase 2 Phase1->Phase2 Phase3 Phase 3 Phase2->Phase3 NDA New Drug Application (NDA) / Approval Phase3->NDA PostM Post-Marketing Surveillance NDA->PostM

MM120 Phase 2b Trial (MMED008) Methodology

The data for MM120 comes from a modern, rigorous clinical trial designed to isolate the drug's effect [1] [6].

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study (August 2022 - August 2023) [1].
  • Participants: 198 adults aged 18-74 with a primary diagnosis of moderate-to-severe GAD, defined by a Hamilton Anxiety Rating Scale (HAM-A) score ≥20 [1].
  • Intervention: Participants were randomized to receive a single dose of MM120 (25 µg, 50 µg, 100 µg, or 200 µg) or a matching placebo [1].
  • Key Methodological Features:
    • Monotherapy Design: Participants were tapered off all other anxiolytic or antidepressant treatments before the study and did not receive any study-related psychotherapy [6]. This was intended to isolate the effect of MM120.
    • Blinded Assessment: Anxiety and depression endpoint assessments were conducted by independent central raters who were blinded to treatment allocation and visit date to reduce bias [1].
  • Primary Outcome: Dose-response relationship as measured by the change in HAM-A score from baseline to Week 4 [1].
  • Key Secondary Outcomes: Change in HAM-A score at Week 8 and Week 12, clinical response, and remission rates at Week 12 [5] [6].
Benzodiazepine Research Context

In contrast, benzodiazepines are a well-established drug class, and their efficacy for anxiety is supported by decades of use and a large body of evidence. However, this also means that direct comparisons with modern clinical trial data are difficult.

  • Established Use: Benzodiazepines have been essential pharmaceutical treatments for anxiety disorders since the 1960s [4]. Their safety and efficacy for short-term use are mostly settled [4].
  • Research Gaps: The current scientific literature highlights a significant lack of modern research on specific prescribing patterns, particularly for as-needed (PRN) use, which is how they are often prescribed [4]. There is a recognized need for more research into the safety and efficacy of intermittent use [4].
  • Data Source: Much of the contemporary data focuses on prescribing trends, misuse, and public health harms (e.g., dependence, overdose deaths in combination with opioids) rather than structured clinical trial efficacy endpoints directly comparable to new agents [3] [7].

Mechanisms of Action

The fundamental difference between these treatments lies in their biological targets in the brain, as illustrated below.

MM120 MM120 (Lysergide) Receptor5HT2A Serotonin 5-HT2A Receptor MM120->Receptor5HT2A Effect1 Promotes neuroplasticity Rapid & sustained effect Receptor5HT2A->Effect1 Benzo Benzodiazepines ReceptorGABA GABA-A Receptor Benzo->ReceptorGABA Effect2 Enhances inhibitory neurotransmission Fast-acting, acute effect ReceptorGABA->Effect2

  • MM120: It is a classic psychedelic that acts as a partial agonist at the serotonin 5-HT2A receptor [8]. This mechanism is believed to promote rapid changes in neural plasticity, which is theorized to underlie the durable effects observed after a single dose [5].
  • Benzodiazepines: They act as central nervous system depressants by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This widespread inhibition of neuronal activity leads to their anxiolytic, sedative, and hypnotic effects [4].

Interpretation and Conclusions

For researchers and drug development professionals, the key takeaways are:

  • MM120 represents a novel therapeutic approach. Its clinical profile—characterized by rapid onset, durable response from a single dose, and a unique psychedelic-based mechanism—positions it as a potential paradigm shift in the treatment of GAD, pending Phase 3 results [2].
  • Benzodiazepines are fast-acting and effective for acute anxiety, but their long-term use is limited by well-documented risks of dependence and withdrawal [3] [4]. The lack of structured, modern efficacy data in the search results makes a direct, quantitative comparison with MM120's Phase 2b outcomes impossible.
  • The clinical contexts are fundamentally different. MM120 is being developed as an intermittent, in-clinic administration with lasting effects, while benzodiazepines are typically used as daily or as-needed at-home treatments.

References

safety profile comparison LSD versus other psychedelics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Safety Data Comparison

The table below summarizes available safety and pharmacokinetic data for several psychedelics based on clinical studies.

Compound Common Doses in Clinical Studies Half-Life (Oral) Duration (Oral) Key Safety Findings in Clinical Trials
LSD 25 µg - 200 µg [1] [2] 2.8 - 4.3 hours [1] 8 - 12 hours [2] Dose-dependent increases in BP, heart rate, and temperature; no serious adverse events (SAEs); transient anxiety/paranoia at higher doses [2].
Psilocybin 10 mg - 40 mg [3] 2.1 - 4.7 hours (as psilocin) [3] 4 - 6 hours [3] Low physical toxicity; no apparent neurotoxicity; can induce transient anxiety/paranoia; no SAEs or withdrawal in trials [3] [4].
5-MeO-DMT Not specified in results Not specified in results Shorter than psilocybin [5] Favorable short-term safety; no SAEs or dropouts in reviewed studies [6].
MDMA Not specified in results Not specified in results Not specified in results Distinction between pure "pharmaceutical MDMA" (studied in clinics) and adulterated "Ecstasy" (street drug) is critical for safety [7].

Detailed Experimental Protocols

Understanding the context of this safety data is crucial. Here are the methodologies from key clinical trials.

Protocol for LSD Safety Pharmacology
  • Source: Pooled analysis from Holze et al. (2022) [2].
  • Study Design: Analysis pooled from four separate double-blind, randomized, placebo-controlled, crossover studies.
  • Participants: 83 healthy adults.
  • Dosing and Setting: Administered single, oral doses of LSD base (25, 50, 100, and 200 µg) in a controlled clinical setting after psychological screening and preparation.
  • Safety Monitoring:
    • Physiological: Continuous monitoring of blood pressure, heart rate, and body temperature.
    • Subjective Effects: Assessed using standardized rating scales (e.g., "Any Drug Effect," "Good Drug Effect," "Bad Drug Effect," "Anxiety," and the Altered States of Consciousness [APZ-OAV] questionnaire which includes scales for Oceanic Boundlessness and Anxious Ego-Dissolution).
    • Adverse Events: Systematically recorded for the acute (0-12 hours) and subacute (up to 24 hours) phases using the List of Complaints. Liver and kidney function were tested before and after the studies.
Protocol for Psilocybin Dosing and Monitoring
  • Source: Data synthesized from pharmacological reviews and clinical trials [3].
  • Dosing Paradigms:
    • Moderate/"Good effect" dose: ~20 mg oral psilocybin (or ~2g dried mushrooms).
    • High/"Ego-dissolution" dose: 30-40 mg oral psilocybin (or ~3.5-5g dried mushrooms).
  • Safety in Clinical Trials: Studies emphasize the critical importance of "set and setting"—meaning a positive mindset and a safe, supportive environment managed by trained facilitators [4]. Psychological support before, during, and after dosing is a standard part of the protocol to manage challenging emotional experiences.

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the shared mechanism and a generalized clinical trial workflow for evaluating psychedelic safety.

hierarchy cluster_0 Agonism cluster_1 Primary Effects LSD LSD Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor LSD->Serotonin 5-HT2A Receptor Psilocybin (as Psilocin) Psilocybin (as Psilocin) Psilocybin (as Psilocin)->Serotonin 5-HT2A Receptor 5-MeO-DMT 5-MeO-DMT 5-MeO-DMT->Serotonin 5-HT2A Receptor Altered Cortical Activity & Network Connectivity Altered Cortical Activity & Network Connectivity Serotonin 5-HT2A Receptor->Altered Cortical Activity & Network Connectivity Psychological & Perceptual Effects Psychological & Perceptual Effects Serotonin 5-HT2A Receptor->Psychological & Perceptual Effects Physiological Effects (e.g., BP, HR) Physiological Effects (e.g., BP, HR) Serotonin 5-HT2A Receptor->Physiological Effects (e.g., BP, HR)

Diagram: Shared Primary Mechanism of Serotonergic Psychedelics. LSD, psilocybin (converted to psilocin), and 5-MeO-DMT produce their characteristic effects primarily by acting as agonists at the serotonin 5-HT2A receptor in the brain [5]. This shared mechanism is why these compounds are grouped together and show overlapping therapeutic potential and safety considerations.

hierarchy Screening & Preparation Screening & Preparation Randomization & Blinding Randomization & Blinding Screening & Preparation->Randomization & Blinding Medical & Psychiatric Screening Medical & Psychiatric Screening Screening & Preparation->Medical & Psychiatric Screening Informed Consent Informed Consent Screening & Preparation->Informed Consent Drug Administration Drug Administration Randomization & Blinding->Drug Administration Placebo or Active Control Placebo or Active Control Randomization & Blinding->Placebo or Active Control Acute Phase Monitoring (0-12h) Acute Phase Monitoring (0-12h) Drug Administration->Acute Phase Monitoring (0-12h) Set & Setting Management Set & Setting Management Drug Administration->Set & Setting Management Follow-up & Integration Follow-up & Integration Acute Phase Monitoring (0-12h)->Follow-up & Integration Vital Signs (BP, HR, Temp) Vital Signs (BP, HR, Temp) Acute Phase Monitoring (0-12h)->Vital Signs (BP, HR, Temp) Subjective Effect Ratings Subjective Effect Ratings Acute Phase Monitoring (0-12h)->Subjective Effect Ratings Adverse Event Reporting Adverse Event Reporting Acute Phase Monitoring (0-12h)->Adverse Event Reporting Long-Term Follow-up (e.g., Flashbacks) Long-Term Follow-up (e.g., Flashbacks) Follow-up & Integration->Long-Term Follow-up (e.g., Flashbacks)

Diagram: General Workflow for Clinical Safety Trials. This workflow outlines the standard phases and key components of a clinical trial designed to assess the safety of a psychedelic compound, as seen in the cited LSD and psilocybin studies [1] [2]. "Set and setting" is a critical, formally managed component of the drug administration session.

Key Comparative Insights for Professionals

  • The Critical Role of Context: The documented safety of these compounds is inextricably linked to the controlled medical settings in which they are studied, which include screening, preparation, and continuous support [4] [2].
  • Distinguishing Pharmaceutical from Street Products: The safety profile of a pure, pharmaceutical-grade compound like MDMA used in clinical trials is fundamentally different from that of the adulterated street drug "Ecstasy" [7].
  • Primary Risks are Psychological: The most significant acute risks for classic psychedelics like LSD and psilocybin are transient psychological challenges (e.g., anxiety, paranoia), not physical toxicity or overdose [3] [4] [2].

References

microdosing LSD versus conventional ADHD treatments

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes the comparative data on LSD microdosing and conventional ADHD medications.

Feature LSD Microdosing Conventional ADHD Medications (Stimulants)
Efficacy for Core ADHD Symptoms Inconsistent data; not superior to placebo in controlled trials [1]. Effective; first-line treatment with high responsiveness (65-75%) [2].
Primary Supporting Evidence Naturalistic online studies [3] [4]; one recent RCT [1]. Numerous randomized controlled trials (RCTs) over decades [2].
Effect on Emotion Regulation Some positive effects reported in naturalistic studies (e.g., expressive suppression) [3] [4]. Effective, though may be less so than for core symptoms [3].
Onset of Action Information not specific in search results. Rapid (30-90 minutes) [5].
Duration of Action Up to 10 hours for a single microdose [6]. Varies by formulation; maximum around 13 hours [5].
Safety & Tolerability Psychologically well-tolerated in controlled setting; no severe adverse effects reported [1]. Known side effects (e.g., appetite loss, insomnia); potential for misuse [5] [7].
Addiction Potential Not physically addictive [6]. Schedule II controlled drugs; potential for abuse and dependence [5] [7].
Dosing Schedule Protocols vary (e.g., one day on, two days off) [8]. Typically daily; allows for "drug holidays" [5].

|

Key Experimental Data and Protocols

For researchers, the methodologies of pivotal studies are crucial for critical appraisal.

Microdosing LSD Experiments
  • Naturalistic Prospective Studies (2024)

    • Objective: To investigate the effects of psychedelic microdosing on emotion regulation, empathy, and ADHD symptoms in adults with severe ADHD symptoms [3] [4].
    • Methodology: Two online prospective studies. Study 1 followed 233 adults initiating microdosing on their own over 4 weeks. Study 2 compared a microdosing group (n=180) to a control group using conventional ADHD medication (n=37). Assessments were conducted at baseline, 2 weeks, and 4 weeks using validated scales for ADHD symptoms (CAARS-S:SV), emotion regulation, and empathy [3].
    • Key Findings: Study 2 found that after 4 weeks, self-reported ADHD symptoms were lower in the microdosing group, and improvements were noted in expressive suppression. No consistent evidence was found for effects on empathy [3] [4].
  • Randomized Controlled Trial (2025)

    • Objective: To evaluate the safety and efficacy of repeated low doses of LSD for reducing ADHD symptoms in adults [1].
    • Methodology: A 6-week, double-blind, placebo-controlled, multicenter trial. 53 adults with ADHD were randomized to receive either 20 μg of LSD or a placebo twice weekly. The primary outcome was the change in ADHD symptom severity from baseline to 6 weeks, measured by both self-rated and observer-rated scales [1].
    • Key Findings: Both groups showed symptom improvement, but the difference between the LSD group (approx. -7 points) and the placebo group (approx. -9 points) was not statistically significant. The treatment was found to be psychologically well-tolerated with no severe adverse effects [1].
Conventional Medication Evidence Base

The efficacy of stimulant medications is supported by a vast body of evidence.

  • Clinical Effects: Stimulants are effective in alleviating core symptoms of ADHD, including poor attention, distractibility, impulsivity, and hyperactivity. They also improve cognitive functions such as vigilance, reaction time, response inhibition, and working memory [2].
  • Mechanism of Action: Stimulants like methylphenidate and amphetamines primarily block the reuptake of dopamine and norepinephrine in the presynaptic neuron, thereby increasing the availability of these neurotransmitters in the prefrontal cortex. This action is crucial for regulating attention, behavior, and emotion [2] [5]. The following diagram illustrates this mechanism.

G Presynaptic Presynaptic Neuron Synapse Synapse Postsynaptic Postsynaptic Neuron Receptors Postsynaptic Receptors Synapse->Receptors Increased Neurotransmission DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE->Synapse Release Transporter DA/NE Transporter (Blocked by Stimulants) Transporter->DA_NE Reuptake Blocked

Key Takeaways for Researchers

  • The Placebo Power: The 2025 RCT's findings that LSD was no better than placebo underscore the powerful influence of expectation and non-pharmacological factors in open-label microdosing studies [1] [8]. Future research must rigorously control for these effects.
  • Beyond Core Symptoms: While microdosing may not outperform placebo for core ADHD symptoms in controlled settings, naturalistic studies suggest subtle benefits in areas like emotion regulation. This indicates a potential different mechanism of action or therapeutic target worthy of further investigation [3].
  • Safety Profile vs. Established Efficacy: LSD microdosing appears to have a favorable short-term safety and tolerability profile in a clinical setting, with no physical addiction potential [1] [6]. However, this must be weighed against the robust and proven efficacy of stimulant medications, which carry known but manageable risks [2] [5].

The current evidence does not support microdosing LSD as a validated treatment for core ADHD symptoms. The established efficacy and predictability of conventional stimulant medications make them the definitive standard. Future research for LSD could explore different dosing regimens or its effects on specific symptom domains like emotional dysregulation.

References

durability of response MM120 versus standard anxiolytics

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Durability at a Glance

The following table summarizes the key data from the recent Phase 2b trial of MM120 and generalizes the expected performance of standard anxiolytics for context.

Feature MM120 (Lysergide D-Tartrate) Standard Anxiolytics (SSRIs/SNRIs, Benzodiazepines)
Dosing Regimen Single oral dose (100 µg showed optimal activity) [1] [2] [3] Daily, chronic dosing (for SSRIs/SNRIs); as-needed or short-term (for Benzodiazepines) [4]

| Onset of Action | Rapid; significant effects observed as early as Day 2 [1] [5] | Slow (SSRIs/SNRIs): 4-6 weeks for full therapeutic effect [4]. Rapid (Benzodiazepines): Within hours [4] | | Durability Data | A single dose sustained significant reduction in anxiety scores at Week 12 [1] [5] [3]. | Requires ongoing daily dosing to maintain effect; relapse common upon discontinuation [4]. | | Key Efficacy Metrics (at 12 Weeks) | • -21.9 point change in HAM-A (vs. -14.2 for placebo) [1]65% clinical response rate [1] [5]48% clinical remission rate [1] [5] | (Data is trial-specific and varies. The table highlights the chronic dosing model as a key differentiator for durability assessment.) | | Common Adverse Events | Illusion, hallucinations, euphoric mood, anxiety, nausea, headache (mostly mild-moderate, transient, on dosing day) [1] [2] | Varies by class: Nausea, sexual dysfunction, insomnia (SSRIs/SNRIs); sedation, dizziness, dependence (Benzodiazepines) [4] |

MM120 Phase 2b Trial Experimental Protocol

The data for MM120 comes from the MMED008 study, a Phase 2b trial designed to isolate the drug's effect [1] [6] [2].

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, dose-optimization study [1] [2].
  • Participants: 198 adults with moderate to severe Generalized Anxiety Disorder (GAD), with a mean baseline HAM-A score of ~30 [1] [2].
  • Intervention: A single administration of MM120 (25 µg, 50 µg, 100 µg, or 200 µg) or placebo in a monitored clinical setting [1] [5].
  • Key Methodological Rigor:
    • Washout Period: Participants were tapered and washed out from all anxiolytic or antidepressant treatments prior to dosing [1] [5].
    • No Adjunctive Therapy: The study did not include any study-related psychotherapy, allowing for the assessment of MM120 as a monotherapy [1] [5].
  • Primary Endpoint: Change in HAM-A score from baseline to Week 4 [2].
  • Key Secondary Endpoint: Change in HAM-A score from baseline to Week 12 [1].

Mechanisms of Action: A Proposed Workflow

The diagram below illustrates the distinct proposed mechanisms of action for MM120 versus standard anxiolytics, based on the available information.

G cluster_MM120 MM120 (Lysergide) Proposed Pathway cluster_Standard Standard Anxiolytics (SSRIs/SNRIs) M1 Single Administration of MM120 M2 Agonism at 5-HT2A Serotonin Receptors M1->M2 M3 Acute Altered State of Consciousness M2->M3 M4 Potential Neuroplastic Changes & Learning M3->M4 M5 Sustained Anxiolytic Response (Weeks) M4->M5 S1 Daily Chronic Dosing S2 Steady-State Increase in Synaptic Serotonin (and/or Norepinephrine) S1->S2 S3 Gradual Downstream Neuro-Adaptation S2->S3 S4 Sustained Anxiolytic Response (with daily dosing) S3->S4 S5 Effect Lost Upon Discontinuation S4->S5

Interpretation and Key Distinctions for Researchers

For the target audience of researchers and drug development professionals, the key distinctions are foundational:

  • Paradigm of Treatment: The most significant difference lies in the treatment model. MM120 is being investigated for its potential to re-set brain function and produce lasting effects from a single or very few doses, acting as an interventional psychiatry agent [3]. In contrast, standard anxiolytics work as maintenance therapies, requiring continuous presence of the drug to exert their effect [4].
  • Mechanism Clarity: While the mechanism of SSRIs and Benzodiazepines is well-established (reuptake inhibition and GABAergic potentiation, respectively) [4], the mechanism by which a single dose of a psychedelic like MM120 could produce durable effects is an area of active research. The leading hypothesis involves agonist activity at the 5-HT2A receptor leading to rapid neuroplastic changes [1].
  • Clinical Trial Design: The MM120 trial design, which deliberately excluded concurrent psychotherapy and washed out previous medications, is novel for the field and aims to isolate the pharmacologic effect of the drug itself [1] [6]. This differs from many contemporary psychedelic studies that combine the drug with extensive psychotherapy.

How to Approach Future Comparisons

As MM120 progresses, a more direct comparison will become possible. Here is what to look for:

  • Phase 3 Results: MindMed has indicated plans to initiate a Phase 3 clinical program in the second half of 2024. These larger trials will be critical for confirming the durability signal and further defining the risk-benefit profile [1] [5].
  • Active-Comparator Trials: The most definitive evidence will come from future clinical trials that directly randomize patients to either MM120 or an active control (e.g., an SSRI like escitalopram). No such studies have been reported yet.
  • Long-Term Follow-Up: Data on the duration of effect beyond 12 weeks and the potential need for or timing of re-dosing will be essential to fully understand the durability of MM120.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

473.21620034 g/mol

Monoisotopic Mass

473.21620034 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7WNP51KA7M

Wikipedia

Lysergide_d-tartrate

Dates

Last modified: 02-18-2024
1: Brandt SD, Kavanagh PV, Westphal F, Elliott SP, Wallach J, Colestock T, Burrow TE, Chapman SJ, Stratford A, Nichols DE, Halberstadt AL. Return of the lysergamides. Part II: Analytical and behavioural characterization of N(6) -allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Test Anal. 2017 Jan;9(1):38-50. doi: 10.1002/dta.1985. Epub 2016 Jun 6. PubMed PMID: 27265891; PubMed Central PMCID: PMC5411264.
2: Walker EA, Foley JJ. Acquisition session length modulates consolidation effects produced by 5-HT2C ligands in a mouse autoshaping-operant procedure. Behav Pharmacol. 2010 Mar;21(2):83-9. doi: 10.1097/FBP.0b013e328337bde7. PubMed PMID: 20177374.
3: Favretto D, Frison G, Vogliardi S, Ferrara SD. Highly specific quantification of ergotamine in urine, blood, and hair samples by liquid chromatography-tandem mass spectrometry. Ther Drug Monit. 2007 Jun;29(3):325-32. PubMed PMID: 17529890.
4: Aloyo VJ, Dave KD, Rahman T, Harvey JA. Selective and divergent regulation of cortical 5-HT(2A) receptors in rabbit. J Pharmacol Exp Ther. 2001 Dec;299(3):1066-72. PubMed PMID: 11714896.
5: Romano AG, Hood H, Harvey JA. Dissociable effects of the 5-HT(2) antagonist mianserin on associative learning and performance in the rabbit. Pharmacol Biochem Behav. 2000 Sep;67(1):103-10. PubMed PMID: 11113489.
6: Mongeau R, Weiss M, de Montigny C, Blier P. Effect of acute, short- and long-term milnacipran administration on rat locus coeruleus noradrenergic and dorsal raphe serotonergic neurons. Neuropharmacology. 1998 Jul;37(7):905-18. PubMed PMID: 9776386.
7: Lewis MM, Watts VJ, Lawler CP, Nichols DE, Mailman RB. Homologous desensitization of the D1A dopamine receptor: efficacy in causing desensitization dissociates from both receptor occupancy and functional potency. J Pharmacol Exp Ther. 1998 Jul;286(1):345-53. PubMed PMID: 9655879.
8: Monte AP, Marona-Lewicka D, Lewis MM, Mailman RB, Wainscott DB, Nelson DL, Nichols DE. Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. J Med Chem. 1998 Jun 4;41(12):2134-45. PubMed PMID: 9622555.
9: Monte AP, Waldman SR, Marona-Lewicka D, Wainscott DB, Nelson DL, Sanders-Bush E, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. J Med Chem. 1997 Sep 12;40(19):2997-3008. PubMed PMID: 9301661.
10: Monte AP, Marona-Lewicka D, Parker MA, Wainscott DB, Nelson DL, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. J Med Chem. 1996 Jul 19;39(15):2953-61. PubMed PMID: 8709129.
11: Oberlender R, Ramachandran PV, Johnson MP, Huang X, Nichols DE. Effect of a chiral 4-alkyl substituent in hallucinogenic amphetamines. J Med Chem. 1995 Sep 1;38(18):3593-601. PubMed PMID: 7658446.
12: Monte AP, Marona-Lewicka D, Kanthasamy A, Sanders-Bush E, Nichols DE. Stereoselective LSD-like activity in a series of d-lysergic acid amides of (R)- and (S)-2-aminoalkanes. J Med Chem. 1995 Mar 17;38(6):958-66. PubMed PMID: 7699712.
13: Marona-Lewicka D, Nichols DE. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. Eur J Pharmacol. 1994 Jun 2;258(1-2):1-13. PubMed PMID: 7925587.
14: Huang X, Marona-Lewicka D, Pfaff RC, Nichols DE. Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. Pharmacol Biochem Behav. 1994 Mar;47(3):667-73. PubMed PMID: 8208787.
15: Oberlender R, Pfaff RC, Johnson MP, Huang XM, Nichols DE. Stereoselective LSD-like activity in d-lysergic acid amides of (R)- and (S)-2-aminobutane. J Med Chem. 1992 Jan 24;35(2):203-11. PubMed PMID: 1732537.
16: Nichols DE, Snyder SE, Oberlender R, Johnson MP, Huang XM. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. J Med Chem. 1991 Jan;34(1):276-81. PubMed PMID: 1992127.
17: Nichols DE, Brewster WK, Johnson MP, Oberlender R, Riggs RM. Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). J Med Chem. 1990 Feb;33(2):703-10. PubMed PMID: 1967651.
18: Larson AA, Igwe OJ, Seybold VS. Effects of lysergic acid diethylamide (LSD) and adjuvant-induced inflammation on desensitization to and metabolism of substance P in the mouse spinal cord. Pain. 1989 Jun;37(3):365-73. PubMed PMID: 2474144.
19: Winter JC, Petti DT. The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory. Pharmacol Biochem Behav. 1987 Aug;27(4):625-8. PubMed PMID: 2958885.
20: Nichols DE, Hoffman AJ, Oberlender RA, Jacob P 3rd, Shulgin AT. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. J Med Chem. 1986 Oct;29(10):2009-15. PubMed PMID: 3761319.

Explore Compound Types